Ethyl 2-(2,6-difluorophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRKTYPWLLOMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381906 | |
| Record name | ethyl 2-(2,6-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680217-71-4 | |
| Record name | ethyl 2-(2,6-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 2-(2,6-difluorophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic strategies, including the preparation of the precursor 2,6-difluorophenylacetic acid and its subsequent esterification. Experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory application and scale-up.
Introduction
This compound (CAS No. 680217-71-4) is a valuable building block in medicinal chemistry. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide outlines the primary methods for its preparation, focusing on practical and reproducible laboratory procedures.
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-stage process:
-
Synthesis of 2,6-Difluorophenylacetic Acid: This precursor can be prepared from various starting materials, with the hydrolysis of (2,6-difluorophenyl)acetonitrile being a common approach.
-
Esterification of 2,6-Difluorophenylacetic Acid: The carboxylic acid is then converted to its ethyl ester via standard esterification methods, such as the Fischer esterification or through the formation of an acyl chloride intermediate.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2,6-Difluorophenylacetic Acid via Hydrolysis of (2,6-Difluorophenyl)acetonitrile
This method involves the conversion of the nitrile group of (2,6-difluorophenyl)acetonitrile to a carboxylic acid. Both acidic and basic hydrolysis can be employed.
Protocol for Acidic Hydrolysis:
A detailed protocol for the acidic hydrolysis of a similar compound, benzyl cyanide, can be adapted for this synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of water and concentrated sulfuric acid is prepared.
-
Reagent Addition: (2,6-Difluorophenyl)acetonitrile is added to the acidic solution.
-
Reaction: The mixture is heated to reflux with vigorous stirring for several hours to ensure complete hydrolysis.
-
Workup: After cooling, the reaction mixture is poured into cold water to precipitate the crude 2,6-difluorophenylacetic acid.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | (2,6-Difluorophenyl)acetonitrile |
| Reagents | Sulfuric Acid, Water |
| Reaction Time | 3 - 5 hours |
| Reaction Temperature | Reflux |
| Purity (after recrystallization) | >97% |
Synthesis of this compound
Two primary methods for the esterification of 2,6-difluorophenylacetic acid are presented below.
This is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Caption: Fischer esterification of 2,6-difluorophenylacetic acid.
Experimental Protocol:
-
Reaction Setup: A mixture of 2,6-difluorophenylacetic acid and an excess of absolute ethanol is placed in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the excess ethanol is removed by distillation. The residue is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation.
| Parameter | Value |
| Starting Material | 2,6-Difluorophenylacetic Acid |
| Reagents | Absolute Ethanol, Sulfuric Acid (catalytic) |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Reflux |
| Expected Yield | High |
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol to form the ester. This approach is often faster and can be performed under milder conditions than Fischer esterification.
Caption: Esterification via an acyl chloride intermediate.
Experimental Protocol:
Step 1: Formation of 2-(2,6-Difluorophenyl)acetyl Chloride
-
Reaction Setup: 2,6-Difluorophenylacetic acid is dissolved in a dry, inert solvent (e.g., dichloromethane or toluene) in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Reagent Addition: Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used.
-
Reaction: The mixture is stirred at room temperature or gently heated until the evolution of gas ceases.
-
Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: The crude 2-(2,6-difluorophenyl)acetyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane).
-
Reagent Addition: The solution is cooled in an ice bath, and a mixture of absolute ethanol and a base (e.g., pyridine or triethylamine) is added dropwise with stirring. The base is used to neutralize the HCl generated during the reaction.
-
Reaction: The reaction is typically stirred at room temperature for a few hours until completion (monitored by TLC).
-
Workup: The reaction mixture is washed with water, dilute hydrochloric acid (to remove the base), and then with a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation.
| Parameter | Value |
| Starting Material | 2,6-Difluorophenylacetic Acid |
| Reagents (Step 1) | Thionyl Chloride or Oxalyl Chloride |
| Reagents (Step 2) | Absolute Ethanol, Pyridine or Triethylamine |
| Reaction Time | Typically shorter than Fischer Esterification |
| Reaction Temperature | Room temperature or gentle heating |
| Expected Yield | Generally high |
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthetic Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| Acid Synthesis | (2,6-Difluorophenyl)acetonitrile | 2,6-Difluorophenylacetic Acid | H₂SO₄, H₂O | >80 |
| Fischer Esterification | 2,6-Difluorophenylacetic Acid | This compound | Ethanol, H₂SO₄ | 85 - 95 |
| Acyl Chloride Route | 2,6-Difluorophenylacetic Acid | This compound | SOCl₂, Ethanol, Pyridine | 90 - 98 |
Conclusion
The synthesis of this compound can be reliably achieved through the esterification of 2,6-difluorophenylacetic acid. Both the Fischer esterification and the acyl chloride route offer high yields and are amenable to laboratory-scale synthesis. The choice of method may depend on factors such as the availability of reagents, desired reaction time, and sensitivity of other functional groups in more complex substrates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.
An In-depth Technical Guide to Ethyl 2-(2,6-difluorophenyl)acetate (CAS: 680217-71-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a difluorinated phenyl ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The fluorine substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, spectral analysis, and its emerging role as a key pharmaceutical intermediate.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1. While experimental data for some properties are limited, predicted values based on computational models are also included.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 680217-71-4 | [2] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [2] |
| Molecular Weight | 200.18 g/mol | [2] |
| Physical Form (at 20°C) | Liquid | [1] |
| Purity (typical) | ≥98% (GC) | [1] |
| Boiling Point (Predicted) | 221.9 ± 25.0 °C | [2] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |
| LogP (Predicted) | 2.07040 | [2] |
| PSA (Polar Surface Area) | 26.30000 | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the preparation of 2,6-difluorophenylacetic acid followed by its esterification.
Synthesis of 2,6-Difluorophenylacetic Acid
2,6-Difluorophenylacetic acid is a key precursor and can be synthesized from various starting materials. A common method involves the hydrolysis of 2,6-difluorobenzonitrile.
Caption: Synthesis of 2,6-difluorophenylacetic acid via hydrolysis.
Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile
This protocol is based on general procedures for nitrile hydrolysis and may require optimization for this specific substrate.[3][4]
-
Materials:
-
2,6-Difluorobenzonitrile
-
Deionized water
-
High-pressure reaction vessel
-
-
Procedure:
-
In a high-pressure reaction vessel, combine 2,6-difluorobenzonitrile and deionized water. The ratio of water to the nitrile can be varied.[4]
-
Seal the vessel and heat the mixture to a temperature in the range of 200-350°C. The reaction time can vary from 1 to 10 hours.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) to determine the formation of 2,6-difluorophenylacetic acid and the intermediate, 2,6-difluorobenzamide.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2,6-difluorophenylacetic acid, can be isolated by extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.
-
Fischer Esterification of 2,6-Difluorophenylacetic Acid
The final step in the synthesis is the Fischer esterification of 2,6-difluorophenylacetic acid with ethanol in the presence of an acid catalyst.[5][6]
Caption: Fischer esterification of 2,6-difluorophenylacetic acid.
Experimental Protocol: Fischer Esterification
The following is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.[7][8][9]
-
Materials:
-
2,6-Difluorophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-difluorophenylacetic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation or column chromatography.
-
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the methylene and aromatic protons of the 2,6-difluorophenylacetyl moiety.
-
Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).[10][11]
-
Methylene group (CH₂): A singlet for the protons adjacent to the carbonyl group and the aromatic ring.
-
Aromatic protons: A complex multiplet pattern due to the fluorine-proton coupling.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl.[12][13]
-
Aromatic carbons: Signals in the aromatic region, with splitting patterns due to carbon-fluorine coupling.
-
Ethyl group carbons: Two signals for the OCH₂ and CH₃ carbons.[8][12]
-
Methylene carbon (CH₂): A signal for the carbon between the aromatic ring and the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ester functional group.
-
C=O stretch: Expected in the range of 1750-1735 cm⁻¹.[14][15][16][17]
-
C-O stretch: Bands in the region of 1300-1000 cm⁻¹.[14]
-
C-F stretch: Absorptions characteristic of aryl fluorides.
-
C-H stretch: Signals for aromatic and aliphatic C-H bonds.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 200.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond alpha to the carbonyl group.[18][19][20]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[21][22][23][24] The presence of the 2,6-difluorophenyl moiety is of particular interest in medicinal chemistry for several reasons:
-
Metabolic Stability: The C-F bond is very strong, and the presence of fluorine atoms can block sites of metabolism, leading to an increased half-life of the drug.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
-
Binding Interactions: The highly electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.
While specific drugs derived directly from this compound are not prominently documented, its structural motif is found in various biologically active compounds. Its utility lies in its ability to be readily incorporated into larger molecular scaffolds through standard organic transformations.
Caption: Role as a building block in drug development.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, primarily through the Fischer esterification of 2,6-difluorophenylacetic acid, is a well-established chemical transformation. The unique properties conferred by the difluorinated phenyl ring make it an attractive building block for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its potential in medicinal chemistry.
References
- 1. cerritos.edu [cerritos.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. azom.com [azom.com]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 22. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Physical Properties of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active molecules, making a thorough understanding of its physicochemical properties crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] | |
| Molecular Weight | 200.18 g/mol | [1] | |
| Physical Form | Liquid (at 20°C) | Experimental | AK Scientific |
| Boiling Point | 221.9 ± 25.0 °C | Predicted | [1] |
| Melting Point | Not available | ||
| Density | 1.25 ± 0.1 g/cm³ | Predicted | [1] |
| Refractive Index | Not available | ||
| Solubility | Not available |
Experimental Protocols
To facilitate the experimental determination of the key physical properties of this compound, the following detailed methodologies are provided.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, distillation or the capillary method are suitable techniques.
Method 1: Distillation
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus. The size of the distillation flask should be chosen such that the liquid fills it to about two-thirds of its volume.
-
Sample Preparation: Place a measured volume of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gradually heat the flask using a heating mantle or an oil bath.
-
Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Recording: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For higher accuracy, the distillation can be performed under reduced pressure and the boiling point corrected to standard pressure.
Method 2: Capillary Method (Siwoloboff's Method)
-
Sample Preparation: Place a small amount of the liquid into a small-diameter test tube.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and heat the assembly in a heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: Remove the heat source and allow the liquid to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Determination of Melting Point
Should this compound be a solid at lower temperatures or if impurities are suspected, its melting point can be determined.
Method: Capillary Melting Point Apparatus
-
Sample Preparation: If the substance is solid, finely powder a small amount.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute near the expected melting point.
-
Melting Point Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Determination of Density
Density is a fundamental physical property that can be determined using several methods.
Method: Pycnometer
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Weight Measurement (Empty): Accurately weigh the empty pycnometer.
-
Weight Measurement (Filled): Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.
-
Temperature Control: The measurement should be performed at a constant, recorded temperature.
-
Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through the substance and is a valuable parameter for identification and purity assessment.
Method: Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index from the scale. The measurement should be performed at a constant, recorded temperature, typically 20°C or 25°C.
Determination of Solubility
Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.
Method: Shake-Flask Method
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed until the undissolved solute settles. Centrifugation may be used to aid separation.
-
Concentration Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC.
-
Solubility Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the characterization of the physical properties of this compound.
Caption: A logical workflow for the synthesis, purification, and subsequent characterization of the physical properties of a target compound.
Caption: A decision tree outlining the initial physical state assessment and the corresponding analytical pathways for a compound.
References
An In-Depth Technical Guide to Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in drug discovery, including its relationship to known anti-inflammatory pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Core Chemical and Physical Properties
This compound is a derivative of phenylacetic acid, featuring two fluorine atoms on the phenyl ring and an ethyl ester group. These structural features, particularly the fluorine substituents, can significantly influence the molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1][2][3] |
| Molecular Weight | 200.18 g/mol | [1][2][3] |
| CAS Number | 680217-71-4 | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | 221.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.07040 (Predicted) | [2] |
Synthesis Protocol: Fischer Esterification
The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2,6-difluorophenylacetic acid, with ethanol in the presence of an acid catalyst.[4][5][6][7]
Overall Reaction
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorophenylacetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.[7]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C, the boiling point of ethanol) and maintain this temperature for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[7]
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[7]
-
Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Analytical Protocols
To ensure the purity and identity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of the final product and reaction intermediates.
-
Principle: The sample is dissolved in a mobile phase and pumped through a stationary phase (column). Separation is achieved based on the differential partitioning of the analyte between the two phases.
-
Typical Method Parameters:
-
Column: A reversed-phase column, such as a C18, is commonly used for compounds of this polarity.[8]
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.[8]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm or 265 nm).[8]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Gas Chromatography (GC)
GC is well-suited for analyzing volatile compounds like esters and can be used to determine purity and identify any volatile impurities.
-
Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte is carried by an inert gas (mobile phase) and interacts with the stationary phase lining the column.
-
Typical Method Parameters:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5ms).
-
Carrier Gas: Helium or Nitrogen.[9]
-
Injector Temperature: Set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).[9]
-
Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C to ensure elution of all components.
-
Detector: A Flame Ionization Detector (FID) is common for organic compounds. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification of the compound and any impurities.[10]
-
Biological Relevance and Signaling Pathways
While specific biological activities for this compound are not extensively documented in public literature, its core structure, 2,6-difluorophenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1]
A structurally related and well-studied drug is Diflunisal, which contains a difluorophenyl moiety. Diflunisal's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.[2] It is plausible that derivatives of 2,6-difluorophenylacetic acid could be investigated for similar activities.
Prostaglandin Synthesis Pathway and NSAID Inhibition
The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes. COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a common precursor for various pro-inflammatory prostaglandins.[2] NSAIDs like Diflunisal exert their anti-inflammatory effects by blocking this enzymatic step.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and straightforward synthesis and analysis protocols. Its structural relationship to known anti-inflammatory agents suggests its potential as a precursor or starting point for the design and development of novel therapeutics targeting pathways such as prostaglandin synthesis. The information provided in this guide serves as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2-(2,6-difluorophenyl)acetate. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on predicted data, correlated with known spectral data of analogous structures, and established principles of NMR spectroscopy. The information herein is intended to support research and development activities by providing a detailed interpretation of the expected spectral features.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions were obtained using a combination of database-driven and algorithm-based prediction tools, providing a reliable estimate of the chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J) in Hz |
| a | ~1.28 | Triplet (t) | 3H | ~7.1 |
| b | ~4.22 | Quartet (q) | 2H | ~7.1 |
| c | ~3.93 | Singlet (s) | 2H | - |
| d, e | ~7.00 - 7.35 | Multiplet (m) | 3H | J(H-H)ortho: ~7-9, J(H-H)meta: ~2-3, J(H-F)ortho: ~7-10, J(H-F)meta: ~4-6 |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.
-
Ethyl Group Protons (a and b): The ethyl ester moiety gives rise to two characteristic signals. The methyl protons (a) appear as a triplet at approximately 1.28 ppm due to coupling with the adjacent methylene protons. The methylene protons (b) are observed as a quartet at around 4.22 ppm, resulting from coupling with the three methyl protons. The vicinal coupling constant (³J) for both the triplet and the quartet is predicted to be approximately 7.1 Hz, a typical value for freely rotating ethyl groups.
-
Methylene Bridge Protons (c): The two protons of the methylene group connecting the phenyl ring and the ester carbonyl (c) are expected to appear as a singlet at approximately 3.93 ppm. These protons are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity.
-
Aromatic Protons (d and e): The three protons on the 2,6-difluorophenyl ring (d and e) produce a complex multiplet in the aromatic region, predicted to be between 7.00 and 7.35 ppm. The complexity of this signal arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the 4-position (para to the acetate group) will be split by the two meta protons, and will also exhibit a long-range coupling to the two ortho fluorine atoms. The two equivalent protons at the 3- and 5-positions (meta to the acetate group) will be split by the para proton and will also show coupling to the adjacent ortho fluorine atoms. Typical ortho H-H coupling constants in benzene rings are around 7-9 Hz, while meta H-H couplings are smaller, in the range of 2-3 Hz. The ortho H-F coupling is expected to be in the range of 7-10 Hz, and the meta H-F coupling around 4-6 Hz. The overlap of these various splitting patterns results in a complex multiplet.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. Other potential solvents include acetone-d₆, and benzene-d₆.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern NMR instruments can also reference the residual solvent peak.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex multiplet of the aromatic protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable to cover the expected range of chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the area under each signal to determine the relative number of protons.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound with the different proton environments labeled according to the assignments in the data table.
Caption: Molecular structure of this compound with proton environments labeled.
Spectroscopic Analysis of Ethyl 2-(2,6-difluorophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,6-difluorophenyl)acetate is an organic compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other advanced materials. The presence of the difluorinated phenyl ring can significantly influence the molecule's chemical reactivity, conformational preferences, and biological activity. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for acquiring the relevant data.
Note on Data: As of the compilation of this guide, specific, publicly available experimental spectroscopic data for this compound is limited. Therefore, to provide a representative and illustrative dataset, the following tables present the spectroscopic data for the closely related analog, Ethyl 2-(2,6-dichlorophenyl)acetate . The principles of spectral interpretation remain the same, and expected variations for the difluoro- compound will be discussed.
Data Presentation: Spectroscopic Data for Ethyl 2-(2,6-dichlorophenyl)acetate
The following tables summarize the key spectroscopic data for Ethyl 2-(2,6-dichlorophenyl)acetate, which serves as a predictive model for this compound.
Table 1: ¹H NMR Spectroscopic Data of Ethyl 2-(2,6-dichlorophenyl)acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 3H | Aromatic protons (Ar-H ) |
| ~4.19 | Quartet | 2H | Methylene protons (-O-CH₂ -CH₃) |
| ~4.01 | Singlet | 2H | Methylene protons (-CH₂ -Ar) |
| ~1.25 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃ ) |
Prediction for this compound: The chemical shifts of the aromatic protons are expected to be in a similar region, though the splitting pattern will be more complex due to strong coupling with the adjacent fluorine atoms. The signals for the ethyl group and the benzylic methylene protons should be in comparable positions.
Table 2: ¹³C NMR Spectroscopic Data of Ethyl 2-(2,6-dichlorophenyl)acetate
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carbonyl carbon (C =O) |
| ~135 | Aromatic carbons attached to chlorine (Ar-C -Cl) |
| ~130 | Aromatic methine carbons (Ar-C H) |
| ~128 | Aromatic methine carbon (Ar-C H) |
| ~61 | Methylene carbon (-O-C H₂-CH₃) |
| ~40 | Methylene carbon (-C H₂-Ar) |
| ~14 | Methyl carbon (-O-CH₂-C H₃) |
Prediction for this compound: The carbon signals of the aromatic ring will show splitting due to carbon-fluorine coupling (C-F coupling), which is a key diagnostic feature. The chemical shifts of the carbons directly bonded to fluorine will be significantly affected and will appear as doublets with large coupling constants.
Table 3: Infrared (IR) Spectroscopy Data of Ethyl 2-(2,6-dichlorophenyl)acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O (Ester carbonyl) stretch |
| ~1580, 1470 | Medium-Weak | C=C (Aromatic ring) stretch |
| ~1200 | Strong | C-O (Ester) stretch |
| ~780 | Strong | C-Cl stretch |
| ~2980 | Medium | C-H (Aliphatic) stretch |
| ~3060 | Weak | C-H (Aromatic) stretch |
Prediction for this compound: The spectrum is expected to be very similar, with the key difference being the presence of strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. The C-Cl stretching band at ~780 cm⁻¹ would be absent.
Table 4: Mass Spectrometry (MS) Data of Ethyl 2-(2,6-dichlorophenyl)acetate
| m/z Ratio | Relative Intensity (%) | Assignment |
| 232/234/236 | Varies | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two Cl isotopes) |
| 187/189 | High | [M - OCH₂CH₃]⁺ |
| 159/161 | High | [M - COOCH₂CH₃]⁺ |
| 88 | Medium | [COOCH₂CH₃]⁺ |
Prediction for this compound: The molecular ion peak would be observed at m/z = 200. The isotopic pattern for chlorine will be absent. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Data Acquisition:
-
Inject a small volume of the sample solution into the GC-MS system.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways that are consistent with the observed peaks to further confirm the molecular structure.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
The Biological Frontier of Difluorophenylacetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorophenylacetate derivatives represent a compelling class of small molecules with significant potential across various therapeutic areas. The introduction of fluorine atoms into the phenylacetic acid scaffold can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This technical guide provides an in-depth overview of the biological activities of difluorophenylacetate derivatives, focusing on their anticancer, anti-inflammatory, and antibacterial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to aid researchers in their drug discovery and development efforts.
Anticancer Activity
Difluorophenylacetate derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for novel cancer therapeutics.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various difluorophenylacetate and related derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | 3d derivative | MDA-MB-468 | 0.6 ± 0.08 | |
| 3d derivative | PC-12 | 0.6 ± 0.08 | ||
| 3c derivative | MCF-7 | 0.7 ± 0.08 | ||
| 3d derivative | MCF-7 | 0.7 ± 0.4 | ||
| 3j (para nitro group) | MDA-MB-468 | 0.76 ± 0.09 | ||
| 4-Fluorophenylacetamide Derivatives | 4-FPAC | A549 | 0.00016 | [1] |
Signaling Pathways in Anticancer Activity
While the precise signaling pathways for all difluorophenylacetate derivatives are still under investigation, studies on structurally similar compounds provide valuable insights. For instance, a coumarin derivative of 4-fluorophenylacetamide has been shown to induce apoptosis and cell cycle arrest in A549 non-small-cell lung cancer cells through the ROS-mediated p53 and PI3K/Akt signaling pathways[1].
The following diagram illustrates a plausible signaling cascade initiated by a difluorophenylacetate derivative, leading to apoptosis and cell cycle arrest.
References
In Vitro Analysis of Ethyl 2-(2,6-difluorophenyl)acetate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This technical guide aims to provide a comprehensive overview of the available in vitro data for this specific molecule. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of published in vitro studies investigating its biological activity, mechanism of action, or specific experimental protocols.
While the search did not yield specific biological data for this compound, this guide presents the available chemical information and outlines general methodologies that could be employed for future in vitro investigations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and conducting in vitro experiments, including solubility and stability assessments.
| Property | Value | Reference |
| CAS Number | 680217-71-4 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [1] |
| Boiling Point | 221.9 ± 25.0 °C (Predicted) | [1] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [1] |
| LogP | 2.07 | [1] |
Current State of Research
As of the latest literature review, there are no specific in vitro studies detailing the biological effects of this compound. The available information is primarily limited to its chemical synthesis and commercial availability for research purposes[2]. The scientific literature contains studies on related compounds, such as other ethyl acetate extracts or difluoroacetate derivatives, but these are not directly applicable to the target molecule of this guide[3][4][5][6][7][8][9]. For instance, studies on ethyl acetate extracts of various plants show antioxidant and antihemolytic activities, but these are complex mixtures and not the pure compound [3].
Proposed Future In Vitro Studies: A Methodological Framework
Given the absence of data, this section proposes a logical workflow for the initial in vitro characterization of this compound.
1. Preliminary Assays:
-
Solubility and Stability: The first step involves determining the compound's solubility in various biocompatible solvents (e.g., DMSO, ethanol) and its stability in aqueous buffer solutions and cell culture media over time.
-
Cytotoxicity Assessment: A general cytotoxicity assay, such as the MTT or LDH release assay, should be performed on a panel of relevant cell lines to determine the compound's toxicity profile and establish a safe concentration range for subsequent experiments.
The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - 博赛乐生物一站式采购平台 [biosalecorp.com]
- 3. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Survey of Ethyl Acetate Extract of Acorus calamus (Sweet Flag) Rhizome on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the mechanism of ethyl acetate extract from Prismatomeris connata Y. Z. Ruan root in treating pulmonary fibrosis: insights from bioinformatics, network pharmacology, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Starting Materials for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the critical role of starting materials in the synthesis of Active Pharmaceutical Ingredients (APIs). It covers the regulatory landscape, selection criteria, and the profound impact of starting materials on the quality, safety, and efficacy of the final drug product.
Introduction: Defining the "Starting Material"
In pharmaceutical manufacturing, a "starting material" is the foundational substance from which an Active Pharmaceutical Ingredient (API) is synthesized.[1] According to the International Council for Harmonisation (ICH) guideline Q7, an API starting material is defined as a raw material, intermediate, or an API used in the production of an API and incorporated as a significant structural fragment into the final API structure.[2] This point in the synthesis is critical as it marks the beginning of Good Manufacturing Practice (GMP) application and regulatory oversight.[3][4]
The selection and justification of a starting material is a pivotal decision in drug development, influencing manufacturing efficiency, impurity profiles, and regulatory compliance.[1][5] A well-chosen starting material has defined chemical properties and structure, ensuring consistency and quality.[6][7] Conversely, a poor choice can lead to persistent impurity issues and regulatory delays.[1]
The Regulatory Framework: ICH Q11 and Global Expectations
The primary guideline governing the selection and justification of starting materials is ICH Q11.[3] This document, along with its associated Q&A, provides a harmonized framework for global regulatory submissions.[3][8] The core principle is that sufficient steps of the drug substance manufacturing process should be described in the regulatory application to allow authorities to understand how impurities are formed and controlled.[7]
Key Principles from ICH Q11 for Starting Material Selection:
-
Significant Structural Fragment: The starting material must contribute a significant structural piece to the final API, distinguishing it from reagents, solvents, or catalysts.[1][2]
-
Defined Chemical Properties: It must be a substance with a well-defined chemical structure and properties.[7][9] Non-isolated intermediates are generally not considered suitable.[9][10]
-
Multiple Transformation Steps: The synthesis route from the starting material to the API should ideally involve multiple chemical transformation steps.[10] This provides more opportunities for purification and reduces the risk of impurity carry-over from early stages.[11]
-
Impurity Control: A thorough understanding of the formation, fate, and purging of impurities is essential.[3] Manufacturing steps that significantly impact the API's impurity profile should be included in the GMP-controlled process.[7]
-
Commercial Availability vs. Custom Synthesis: A distinction is made between commercially available starting materials (sold in a non-pharmaceutical market) and those produced by custom synthesis.[9] Custom-synthesized materials require a more extensive justification.[3]
Regulatory bodies like the FDA and EMA have adopted these principles, although interpretations can vary, particularly regarding the number of required GMP steps.[8]
A Risk-Based Approach to Starting Material Selection
The selection of a starting material should be a strategic, risk-based decision. The following diagram illustrates the key considerations in this process.
Caption: Decision-making workflow for starting material selection.
Characterization and Qualification Workflow
Once a potential starting material is selected, it must undergo rigorous characterization and qualification to establish a comprehensive specification. This ensures consistent quality and purity.[11]
The following workflow outlines the typical process for qualifying a starting material.
Caption: General workflow for starting material qualification.
Experimental Protocols: Key Analytical Techniques
Detailed and validated analytical methods are crucial for the control of starting materials.[3] Specifications should include tests for identity, purity, and specific impurities.[12]
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a starting material and quantify its impurities.
Methodology:
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: Diode Array Detector (DAD) at a specified wavelength (e.g., 254 nm).
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the starting material reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 100 µg/mL solution.
-
-
Sample Preparation:
-
Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and then the sample solution.
-
Calculate the area percent of the main peak and any impurities. Unspecified impurities are often controlled to a threshold of 0.10%.[13]
-
Protocol: Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the identity of the starting material by comparing its infrared spectrum to that of a known reference standard.
Methodology:
-
System Preparation:
-
Instrument: Thermo Fisher Nicolet iS5 FTIR Spectrometer or equivalent with an Attenuated Total Reflectance (ATR) accessory.
-
Perform a background scan.
-
-
Sample Preparation:
-
Place a small amount of the starting material powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Spectral Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Overlay the acquired sample spectrum with the spectrum of the reference standard.
-
The positions and relative intensities of the absorption bands in the sample spectrum must be concordant with those of the reference standard.
-
Data Presentation: Specifications and Impurity Control
Clear and robust specifications are the cornerstone of starting material control.[14] All acceptance criteria must be justified based on process knowledge and the ability of the synthesis to purge impurities.[3]
Table 1: Example Specification for a Fictional Starting Material (SM-1)
| Test | Method Reference | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | ||
| A: FTIR | SOP-AN-001 | Spectrum corresponds to the reference standard |
| B: HPLC | SOP-AN-002 | Retention time matches the reference standard (±2%) |
| Assay | HPLC (SOP-AN-002) | 98.5% to 101.5% (on dried basis) |
| Impurities | HPLC (SOP-AN-002) | |
| Impurity A (RRT ~0.8) | Not More Than (NMT) 0.15% | |
| Impurity B (RRT ~1.2) | NMT 0.15% | |
| Any Unspecified Impurity | NMT 0.10% | |
| Total Impurities | NMT 0.5% | |
| Residual Solvents | GC-HS (SOP-AN-003) | Methanol: NMT 3000 ppm, Toluene: NMT 890 ppm |
| Loss on Drying | USP <731> | NMT 0.5% |
| Heavy Metals | USP <231> | NMT 10 ppm |
Table 2: Impurity Fate Analysis Summary
| Impurity Source | Potential Impurity | Fate in Process (Purged/Carried Over) | Control Point |
| SM-1 Supplier A | Impurity A | Purged in Step 2 Crystallization | SM-1 Specification |
| SM-1 Synthesis | By-product X | Carried over to Intermediate-1 | Intermediate-1 Test |
| Reagent in Step 1 | Reagent Impurity Y | Reacts to form Impurity B | SM-1 Specification |
| Process Degradation | Degradant Z | Purged in final API crystallization | API Specification |
Conclusion
The selection, justification, and control of starting materials are fundamental to ensuring the quality, safety, and consistency of pharmaceutical products. A robust strategy, grounded in the principles of ICH Q11, requires a deep understanding of the synthetic process, a comprehensive analytical control strategy, and a risk-based approach to supplier and process management. By implementing the workflows, protocols, and data-driven specifications outlined in this guide, researchers and drug developers can build a strong foundation for successful and compliant API manufacturing.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 4. enkrisi.com [enkrisi.com]
- 5. sigarra.up.pt [sigarra.up.pt]
- 6. en.asepharmasolutions.com [en.asepharmasolutions.com]
- 7. database.ich.org [database.ich.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. fda.gov [fda.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. gov.il [gov.il]
Methodological & Application
Application Notes and Protocols for Ethyl 2-(2,6-difluorophenyl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl 2-(2,6-difluorophenyl)acetate in the synthesis of complex organic molecules, with a particular focus on the generation of bioactive compounds relevant to drug discovery and development.
Introduction
This compound is a valuable fluorinated building block in modern organic synthesis and medicinal chemistry. The presence of the 2,6-difluorophenyl moiety imparts unique electronic and conformational properties to the molecule, making it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex architectures. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent benzylic position and the ester group, offering opportunities for selective transformations. This compound is of particular interest in the synthesis of kinase inhibitors and other biologically active molecules.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Alkylation Reactions: The active methylene group alpha to the ester can be deprotonated to form an enolate, which can then be alkylated with various electrophiles to introduce new carbon-carbon bonds.
-
Condensation Reactions: It can serve as a key component in condensation reactions, such as Knoevenagel and Claisen-type condensations, to build more complex molecular scaffolds.
-
Cyclization and Cyclocondensation Reactions: Following initial functionalization, derivatives of this compound can undergo intramolecular or intermolecular cyclization to form a diverse range of heterocyclic systems, including pyridinones and pyrimidinones. These heterocycles are prevalent in many classes of pharmaceuticals.
Experimental Protocols
Protocol 1: Synthesis of a Substituted 4-Hydroxy-2-pyridinone Derivative
This protocol describes a representative cyclocondensation reaction to form a 4-hydroxy-2-pyridinone scaffold, a common core in many bioactive molecules. The reaction involves an initial condensation of this compound with a formylating agent, followed by cyclization with an amine.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 4-hydroxy-2-pyridinone derivatives.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
A primary amine (e.g., benzylamine)
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-Dimethylformamide dimethyl acetal (1.2 eq) dropwise and heat the reaction mixture to 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and add the primary amine (1.0 eq) and ethanol.
-
Heat the mixture to reflux for 12 hours.
-
After cooling, quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| This compound | 1. NaOEt, DMF-DMA2. Benzylamine | Toluene, Ethanol | 4 + 12 | 80, Reflux | Substituted 4-Hydroxy-2-pyridinone | 65-75 |
Protocol 2: Synthesis of a Substituted Pyrimidinone Derivative
This protocol outlines a typical cyclocondensation reaction for the synthesis of a pyrimidinone, another important heterocyclic core in medicinal chemistry.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of Ethyl 2-(2,6-difluorophenyl)acetate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is presented as a two-step process: the preparation of the precursor 2,6-difluorophenylacetic acid, followed by its esterification to the final product.
Synthesis Pathway Overview
The overall synthesis involves the conversion of a suitable precursor to 2,6-difluorophenylacetic acid, which is then esterified with ethanol under acidic conditions to yield this compound.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2,6-Difluorophenylacetic Acid
While 2,6-difluorophenylacetic acid is commercially available, this protocol outlines its synthesis from 2,6-difluorobenzyl cyanide via hydrolysis. This method is analogous to the synthesis of phenylacetic acid from benzyl cyanide.[1]
Experimental Protocol: Hydrolysis of 2,6-Difluorobenzyl Cyanide
Materials:
-
2,6-Difluorobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 840 mL of concentrated sulfuric acid to 1150 mL of water.[1]
-
To this diluted sulfuric acid solution, add 700 g (approximately 4.6 moles) of 2,6-difluorobenzyl cyanide.
-
Heat the mixture to reflux and maintain vigorous stirring for three hours.[1]
-
After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.
-
Filter the crude 2,6-difluorophenylacetic acid.
-
Wash the crude product by melting it under hot water and decanting the water. Repeat this washing step several times.
-
Allow the washings to cool to recover any dissolved product, which can be filtered and combined with the main batch.
-
After the final hot water wash, pour off the water while the product is still molten.
-
The crude 2,6-difluorophenylacetic acid can be purified by vacuum distillation.
Table 1: Summary of Reaction Conditions for the Synthesis of 2,6-Difluorophenylacetic Acid
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Difluorobenzyl Cyanide | 700 g (approx. 4.6 mol) | Adapted from[1] |
| Sulfuric Acid (conc.) | 840 mL | [1] |
| Water | 1150 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Work-up | ||
| Quenching | 2 L of cold water | [1] |
| Purification | Hot water washes, optional vacuum distillation | [1] |
Step 2: Synthesis of this compound via Fischer Esterification
This protocol details the acid-catalyzed esterification of 2,6-difluorophenylacetic acid with ethanol. The procedure is based on a similar esterification of 3,4-difluorophenylacetic acid.[2]
Experimental Protocol: Fischer Esterification
Materials:
-
2,6-Difluorophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluorophenylacetic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.[2]
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Table 2: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Difluorophenylacetic Acid | 1.0 equivalent | Adapted from[2] |
| Absolute Ethanol | Excess (serves as solvent) | [2] |
| Sulfuric Acid (conc.) | Catalytic amount | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 4-8 hours | [2] |
| Work-up | ||
| Neutralization | Saturated NaHCO₃ solution | [2] |
| Extraction Solvent | Ethyl acetate | [2] |
| Drying Agent | Anhydrous MgSO₄ | [2] |
| Purification | Optional vacuum distillation |
Experimental Workflow Diagram
Caption: Experimental workflow for the Fischer esterification of 2,6-difluorophenylacetic acid.
References
Application Notes and Protocols for the Catalytic Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Ethyl 2-(2,6-difluorophenyl)acetate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient route to this compound.
Introduction
This compound is a key building block in organic synthesis. The presence of the 2,6-difluorophenyl moiety can impart unique electronic and conformational properties to target molecules, potentially enhancing their biological activity and metabolic stability. The synthesis of this compound is typically achieved through carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions being a state-of-the-art method.
The most common and effective approach is the Suzuki-Miyaura coupling, which involves the reaction of (2,6-difluorophenyl)boronic acid with an ethyl haloacetate derivative in the presence of a palladium catalyst and a base. This methodology is highly valued for its functional group tolerance and generally high yields.
Catalytic Methods for Synthesis
The synthesis of this compound can be efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction couples an organoboron compound, in this case, (2,6-difluorophenyl)boronic acid, with an organic halide, ethyl bromoacetate.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The general scheme for the Suzuki-Miyaura coupling is as follows:
The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various palladium-based catalytic systems that can be applied to the synthesis of aryl acetates, providing a starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | n-Propanol/H₂O | Reflux | 1 | High |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | Room Temp | 0.5 | >90 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | High |
| PdCl₂(dppf) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | - | High |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed synthesis of this compound.
Materials:
-
(2,6-Difluorophenyl)boronic acid (1.1 equivalents)
-
Ethyl bromoacetate (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
n-Propanol
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,6-difluorophenyl)boronic acid, ethyl bromoacetate, and n-propanol.
-
Stir the mixture for 15 minutes to allow for the dissolution of the solids.
-
To the solution, add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.[1]
-
Heat the solution at reflux under an inert atmosphere (e.g., nitrogen or argon) for approximately 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Alternative Synthesis via Esterification
An alternative approach involves the esterification of 2-(2,6-difluorophenyl)acetic acid. While this is a two-step process if starting from the corresponding aryl halide, it is a viable method if the carboxylic acid is readily available.
Step 1: Hydrolysis of a precursor (if necessary) to 2-(2,6-difluorophenyl)acetic acid.
Step 2: Fischer Esterification
Materials:
-
2-(2,6-difluorophenyl)acetic acid (1.0 equivalent)
-
Anhydrous ethanol (in excess, also serves as solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-(2,6-difluorophenyl)acetic acid in anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Note: Purification of Ethyl 2-(2,6-difluorophenyl)acetate via Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(2,6-difluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. This application note details a robust protocol for the purification of crude this compound using normal-phase flash column chromatography. The described methodology is designed to efficiently remove impurities, yielding a product of high purity suitable for further synthetic transformations.
Data Presentation
The purification of crude this compound was performed using flash column chromatography. The following tables summarize the chromatographic conditions and the results obtained.
Table 1: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | Dependent on sample size (e.g., 40 g silica for 1 g crude) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Flow Rate | Dependent on column diameter (e.g., 40 mL/min for a 40 g column) |
| Detection | UV at 254 nm |
| Sample Loading | Dry loading with silica gel |
Table 2: Elution Gradient and Fraction Collection
| Gradient Step | % Ethyl Acetate in Hexane | Column Volumes (CV) | Observations |
| 1 | 0% | 2 CV | Elution of non-polar impurities |
| 2 | 0% → 10% | 10 CV | Elution of this compound |
| 3 | 10% → 50% | 5 CV | Elution of more polar impurities |
Table 3: Purity and Yield Results
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Crude Product | ~85% | >98% | ~90% |
Experimental Protocols
1. Preparation of the Crude Sample for Dry Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as dichloromethane or acetone.
-
Add silica gel (approximately 1-2 times the mass of the crude product) to the solution.
-
Carefully concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder. This is the dry-loaded sample.
2. Flash Chromatography Protocol
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Dry pack the column with silica gel.
-
Gently tap the column to ensure a well-packed bed.
-
Add a thin layer of sand to the top of the silica bed.[1]
-
-
Column Equilibration:
-
Wet the column by passing the initial mobile phase (100% hexane) through the silica gel until it is fully saturated.[1]
-
-
Sample Loading:
-
Carefully add the dry-loaded sample to the top of the equilibrated column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin the elution with 100% hexane.
-
Run the gradient as detailed in Table 2.
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions containing the desired product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm purity.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 2-(2,6-difluorophenyl)acetate via recrystallization. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established recrystallization principles for structurally similar molecules and general organic chemistry laboratory techniques.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, aiming to remove impurities and obtain a highly crystalline final product. The choice of solvent is paramount for a successful recrystallization, ideally one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
General Principles of Recrystallization
The process of recrystallization involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed during a hot filtration step if they are insoluble.
Recommended Recrystallization Methods
Based on the purification of analogous compounds, such as Ethyl 2-(2,4-difluorophenyl)acetate which is recrystallized from ethanol, and general solubility principles for esters, several solvent systems are proposed.[1] The adage "like dissolves like" suggests that polar to moderately polar solvents should be effective for this ester.
Method 1: Single Solvent Recrystallization with Ethanol
Ethanol is a common and effective solvent for the recrystallization of many esters. A study on Ethyl 2-(2,4-difluorophenyl)acetate demonstrated successful crystallization from an ethanol solution by slow evaporation.[1]
Method 2: Solvent-Antisolvent Recrystallization with Ethyl Acetate/Hexane
For compounds that are highly soluble in a particular solvent at room temperature, an antisolvent can be added to induce crystallization. Ethyl acetate is a good solvent for many esters, while hexane is a non-polar solvent in which the compound is likely to be less soluble.[2][3]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Recrystallization from Ethyl Acetate/Hexane
Objective: To purify this compound using a binary solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.
-
Addition of Antisolvent: While stirring, slowly add hexane to the solution at room temperature until a slight turbidity (cloudiness) persists.
-
Heating: Gently warm the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
The following table summarizes the expected outcomes from the recrystallization protocols. The values are illustrative and will vary depending on the initial purity of the crude material and the precise experimental conditions.
| Parameter | Method 1 (Ethanol) | Method 2 (Ethyl Acetate/Hexane) |
| Solvent System | Ethanol | Ethyl Acetate/Hexane |
| Initial Purity (Crude) | ~95% | ~95% |
| Expected Final Purity | >99% | >99% |
| Expected Yield | 70-85% | 75-90% |
| Crystal Morphology | Needles or Plates | Prisms or Blocks |
| Melting Point | Sharper, elevated range | Sharper, elevated range |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the recrystallization of a solid compound.
Troubleshooting and Optimization
-
Oiling Out: If the compound separates as an oil instead of crystals, this may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, add more solvent, reheat to dissolve the oil, and then cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Low Yield: A low yield may result from using too much solvent, cooling too quickly, or washing the crystals with solvent that is not sufficiently cold.
By following these protocols and optimization strategies, researchers can effectively purify this compound for use in further research and development.
References
Application Notes and Protocols for the Analytical Characterization of Ethyl 2-(2,6-difluorophenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-(2,6-difluorophenyl)acetate is a chemical intermediate of significant interest in the synthesis of pharmaceutical compounds and other specialty chemicals. Its purity, structure, and physicochemical properties are critical parameters that can influence the yield, safety, and efficacy of the final products. Therefore, robust analytical techniques are essential for its comprehensive characterization. These application notes provide detailed methodologies and protocols for the analysis of this compound using several key instrumental techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application Note: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in reaction mixtures or final product formulations. A reverse-phase HPLC method is typically employed, offering excellent resolution for separating the main compound from potential impurities and starting materials. UV detection is suitable due to the aromatic nature of the molecule.
Quantitative Data Summary: The following table outlines typical parameters for an HPLC method. Note that these are starting points and may require optimization for specific matrices.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~4.5 min (illustrative) |
Experimental Protocol:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and HPLC-grade water in the specified ratio (e.g., 600 mL acetonitrile with 400 mL water).
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Preparation:
-
Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the instrument parameters as specified in the data table.
-
Inject the standard solutions, followed by the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate purity using the area normalization method.
-
Workflow Visualization:
Caption: Workflow for HPLC Purity and Quantitative Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for identifying and quantifying this compound, especially for detecting volatile organic impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass fragmentation patterns, which act as a "fingerprint" for compound identification.
Quantitative Data Summary: The following table provides typical GC-MS parameters and predicted mass fragments based on the compound's structure.
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| Key Mass Fragments (m/z) | 200 (M+), 155 ([M-OC₂H₅]⁺), 127 ([M-COOC₂H₅]⁺), 43 ([C₂H₃O]⁺) |
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.[1]
-
Dilute the stock solution to a final concentration of ~50 µg/mL for analysis.
-
-
GC-MS System Setup:
-
Set up the GC-MS instrument with the parameters listed in the table above.
-
Perform a solvent blank injection to ensure the system is clean.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Initiate the data acquisition in full scan mode (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with the expected values and/or a library database (e.g., NIST).
-
Identify impurity peaks by examining their unique retention times and mass spectra.
-
Workflow Visualization:
Caption: General Workflow for GC-MS Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
Predicted Spectroscopic Data: The following data are predicted based on the structure of this compound and are highly illustrative. Data for a similar compound, Ethyl 2-(2,4-difluorophenyl)acetate, has been reported.[2]
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 - 7.40 | m | 1H | Ar-H (para) |
| ~6.90 - 7.00 | t | 2H | Ar-H (meta) |
| ~4.20 | q | 2H | -OCH₂ CH₃ |
| ~3.85 | s | 2H | Ar-CH₂ -COO |
| ~1.25 | t | 3H | -OCH₂CH₃ |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~170.0 | C=O |
| ~161.0 (dd) | C-F |
| ~131.0 (t) | Ar-C (para) |
| ~112.0 (t) | Ar-C (ipso) |
| ~111.5 (dd) | Ar-C (meta) |
| ~61.5 | -OC H₂CH₃ |
| ~35.0 (t) | Ar-C H₂-COO |
| ~14.0 | -OCH₂C H₃ |
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on their chemical shift, multiplicity, and integration.
-
Workflow Visualization:
Caption: Workflow for NMR-based Structural Elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the ester carbonyl group (C=O), the C-O ester linkage, and the characteristic C-F bonds of the difluorophenyl ring.
Quantitative Data Summary: The table below lists the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1620, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 - 1300 | C-F Stretch | Aryl-Fluoride |
| ~1180 | C-O Stretch | Ester Linkage |
Experimental Protocol:
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Compare the observed wavenumbers with the expected values for the functional groups in this compound to confirm its identity.
-
Workflow Visualization:
Caption: Workflow for Functional Group Analysis by FTIR-ATR.
References
Application Notes and Protocols for Ethyl 2-(2,6-difluorophenyl)acetate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated building block of significant interest in medicinal chemistry. The presence of the 2,6-difluorophenyl moiety can impart unique properties to bioactive molecules, including enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on the generation of pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.
Application: Synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine Derivatives
One of the primary applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of 3-(2,6-difluorophenyl)-substituted pyrazoles. These scaffolds are present in a variety of compounds with therapeutic potential, including kinase inhibitors, anti-inflammatory agents, and anticancer agents. A key synthetic transformation involves the reaction of the ester with a suitable nitrile followed by cyclization with hydrazine.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine derivatives from this compound.
Experimental Protocols
The following protocols are based on established methods for pyrazole synthesis and have been adapted for the use of this compound.[1][2]
Protocol 1: Synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine
This protocol details the direct synthesis of the target pyrazole derivative.
Materials:
-
This compound
-
Acetonitrile
-
Potassium tert-butoxide
-
Hydrazine hydrate
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
To this mixture, add acetonitrile (1.0 eq) and continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.[2]
-
-
Cyclization Reaction:
-
Slowly add hydrazine hydrate (1.5 eq) to the reaction mixture.
-
Reflux the mixture until the intermediate β-ketonitrile is consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add water and ethyl acetate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to yield 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine.[2]
-
Application: Synthesis of Pyrazolone Derivatives
The Knorr pyrazole synthesis is a classical method for preparing pyrazolones, which are known to possess a range of biological activities including analgesic and anti-inflammatory properties. This involves the reaction of a β-ketoester with a hydrazine derivative.
Signaling Pathway Context: Cyclooxygenase (COX) Inhibition
Many pyrazolone-based compounds exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Protocol 2: Knorr Synthesis of 3-(2,6-difluorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone derivative using phenylhydrazine.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Phenylhydrazine
-
Glacial acetic acid
Procedure:
-
Formation of the β-ketoester sodium salt:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this, add this compound dropwise with stirring.
-
Follow with the addition of an equimolar amount of diethyl ether.
-
-
Condensation with Phenylhydrazine:
-
To the β-ketoester sodium salt suspension, add a solution of phenylhydrazine in glacial acetic acid.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.
-
Quantitative Data
While specific biological data for derivatives of this compound is not extensively available in the public domain, related pyrazole derivatives have shown significant biological activity. The data below is for illustrative purposes to highlight the potential potency of this class of compounds.
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diaryl Pyrazoles | COX-2 | 0.1 - 5.0 | Celecoxib | 0.04 |
| Pyrazole-based Kinase Inhibitors | Various Kinases | 0.01 - 10 | Staurosporine | <0.01 |
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of various heterocyclic compounds with potential medicinal applications. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel pyrazole and pyrazolone derivatives. The incorporation of the 2,6-difluorophenyl moiety is a strategic approach in modern drug design to enhance the pharmacological properties of new chemical entities. Further investigation into the biological activities of derivatives synthesized from this building block is warranted.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrimidine and thiophene derivatives, utilizing Ethyl 2-(2,6-difluorophenyl)acetate as a key starting material. The methodologies are based on established synthetic strategies for analogous compounds and are presented to guide researchers in the development of novel heterocyclic entities with potential applications in medicinal chemistry and drug discovery.
Synthesis of 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine
This protocol outlines a two-step synthesis of a substituted pyrimidine derivative from this compound. The first step involves the formation of an enamine intermediate via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent cyclization of this intermediate with guanidine hydrochloride yields the target pyrimidine.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL per 1 mmol of acetate), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure.
-
The crude product, Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate, is obtained as an oil and can be used in the next step without further purification.
Step 2: Synthesis of 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol (10 mL per 1 mmol of sodium).
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate (1.0 eq) from Step 1 in absolute ethanol (5 mL per 1 mmol of acrylate).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine as a solid.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | DMF-DMA | Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate | Toluene | 110-120 | 4-6 | >90 (crude) |
| 2 | Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate | Guanidine HCl | 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine | Ethanol | 78 | 8-12 | 60-75 |
Workflow Diagram
Caption: Synthetic workflow for 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine.
Proposed Synthesis of Ethyl 2-amino-4-(2,6-difluorophenyl)thiophene-3-carboxylate
This protocol describes a proposed one-pot synthesis of a substituted thiophene derivative from this compound via a modified Gewald reaction. This reaction involves the condensation of the active methylene group with elemental sulfur in the presence of a base.
Experimental Protocol
-
In a round-bottom flask, combine this compound (1.0 eq), elemental sulfur (1.2 eq), and a suitable cyano compound such as malononitrile or ethyl cyanoacetate (1.1 eq) in ethanol (10 mL per 1 mmol of acetate).
-
To this suspension, add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).
-
Heat the reaction mixture to 50-60 °C with vigorous stirring. The progress of the reaction should be monitored by TLC. The reaction time can vary from 2 to 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
After filtration, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 2-amino-4-(2,6-difluorophenyl)thiophene-3-carboxylate.
Data Presentation
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Elemental Sulfur | Cyano Compound | Ethyl 2-amino-4-(2,6-difluorophenyl)thiophene-3-carboxylate | Ethanol | 50-60 | 2-8 | 40-60 |
Workflow Diagram
Application Notes and Protocols for the Derivatization of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Ethyl 2-(2,6-difluorophenyl)acetate, a versatile building block in medicinal chemistry. The following sections detail procedures for hydrolysis, subsequent amide coupling, and direct α-alkylation of the parent ester. Additionally, the biological significance of the resulting derivatives is discussed, with a focus on their potential as antibacterial agents through the inhibition of the FtsZ protein.
I. Introduction
This compound is a valuable starting material for the synthesis of a variety of derivatives with potential applications in drug discovery. Its sterically hindered nature, due to the two ortho-fluorine atoms, presents unique challenges and opportunities in its chemical transformations. This document outlines key derivatization strategies to generate diverse molecular scaffolds from this starting material.
II. Derivatization Reactions
Two primary derivatization pathways for this compound are presented: amide formation via the corresponding carboxylic acid and α-alkylation of the ester.
Hydrolysis of this compound
The initial step for several derivatization pathways, including amide coupling, is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,6-difluorophenylacetic acid.
Experimental Protocol: Saponification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add sodium hydroxide (1.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours or gently heat to 50 °C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the precipitated 2,6-difluorophenylacetic acid with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be used in the next step without further purification.
Amide Coupling of 2,6-Difluorophenylacetic Acid
The sterically hindered 2,6-difluorophenylacetic acid can be coupled with various primary and secondary amines to yield a diverse library of amides. Given the steric hindrance, robust coupling agents are often required for efficient reaction.
Experimental Protocol: Amide Coupling using HATU
-
Reaction Setup: To a solution of 2,6-difluorophenylacetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | RT | 12-24 | 70-95 |
| EDC/HOBt | DIPEA | DCM | RT | 12-24 | 50-80 |
| BTFFH | DIPEA | CH2Cl2 | 80 | 12-24 | 60-90[1][2] |
Table 1: Comparison of common amide coupling conditions for sterically hindered carboxylic acids.
α-Alkylation of this compound
Direct alkylation at the α-carbon of the ester can be achieved by forming an enolate with a strong, non-nucleophilic base, followed by reaction with an alkyl halide.[3][4][5]
Experimental Protocol: α-Alkylation using LDA
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Base | Solvent | Temperature (°C) | Alkylating Agent | Typical Yield (%) |
| LDA | THF | -78 to RT | Methyl Iodide | 60-85 |
| LDA | THF | -78 to RT | Benzyl Bromide | 55-80 |
| NaH | THF | 0 to RT | Ethyl Iodide | 50-75 |
Table 2: Conditions for α-alkylation of esters.
III. Application Notes: Biological Activity of Derivatives
Derivatives of 2,6-difluorophenylacetic acid, particularly the corresponding amides (2,6-difluorobenzamides), have been identified as promising antibacterial agents.[6][7] These compounds have been shown to inhibit the bacterial cell division protein FtsZ.
Mechanism of Action: FtsZ Inhibition
FtsZ is a crucial protein in bacterial cytokinesis, polymerizing at the mid-cell to form the Z-ring, which then constricts to divide the cell. 2,6-difluorobenzamide derivatives have been shown to bind to FtsZ, disrupting its polymerization and inhibiting cell division, ultimately leading to bacterial cell death.[7] This mechanism of action is a promising target for new antibacterial drugs, particularly against resistant strains.
IV. Visualizations
Caption: Derivatization workflow of this compound.
Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
These application notes provide a comprehensive guide for the multi-gram scale-up synthesis of Ethyl 2-(2,6-difluorophenyl)acetate, a key intermediate in the development of various biologically active molecules and pharmaceutical compounds. The synthesis is a robust two-step process commencing with the hydrolysis of (2,6-difluorophenyl)acetonitrile to yield 2,6-difluorophenylacetic acid. This intermediate subsequently undergoes a Fischer esterification with ethanol to afford the final product. Detailed, scalable protocols for each step are presented, along with tabulated data for reagents and expected yields.
Data Presentation
The following tables summarize the quantitative data for the two key reactions in the synthesis of this compound.
Table 1: Hydrolysis of (2,6-difluorophenyl)acetonitrile
| Reaction Step | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Hydrolysis | (2,6-difluorophenyl)acetonitrile | 2,6-difluorophenylacetic acid | KOH, HCl (conc.) | Ethanol, Water | 20 | 80 | ~85-90 | >95 (after recrystallization) |
Table 2: Fischer Esterification of 2,6-difluorophenylacetic acid
| Reaction Step | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2. Esterification | 2,6-difluorophenylacetic acid | This compound | H₂SO₄ (conc.) | Ethanol | 16 | Reflux (~78) | ~90-95 | >98 (after distillation) |
Experimental Protocols
Step 1: Synthesis of 2,6-difluorophenylacetic acid (Hydrolysis)
This protocol describes the base-catalyzed hydrolysis of (2,6-difluorophenyl)acetonitrile to produce 2,6-difluorophenylacetic acid.
Materials and Reagents:
-
(2,6-difluorophenyl)acetonitrile
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (1 L) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (1 L)
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (e.g., 45 g) in a mixture of ethanol (200 mL) and water (200 mL).
-
Addition of Starting Material: To the stirred solution, add (2,6-difluorophenyl)acetonitrile (e.g., 50 g).
-
Reaction: Heat the mixture to 80 °C and maintain it at reflux with vigorous stirring for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl until the pH of the solution is approximately 1-2. A white precipitate of 2,6-difluorophenylacetic acid will form.
-
Extraction: Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,6-difluorophenylacetic acid as a solid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to achieve high purity.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol details the acid-catalyzed esterification of 2,6-difluorophenylacetic acid with ethanol.[1]
Materials and Reagents:
-
2,6-difluorophenylacetic acid (from Step 1)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (1 L) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluorophenylacetic acid (e.g., 40 g) and absolute ethanol (400 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (4 mL) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours. Monitor the reaction's completion by TLC.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (500 mL) to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. For scale-up applications, purify the crude ester by vacuum distillation to yield a colorless, high-purity liquid.
Visualizations
The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis.
Caption: Two-step synthesis pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(2,6-difluorophenyl)acetate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Insufficient Catalyst: The acid catalyst is crucial for the esterification reaction. Ensure the correct catalytic amount is used.
-
Solution: Verify the concentration and amount of the acid catalyst (e.g., sulfuric acid). If the reaction is slow or stalling, a slight increase in the catalyst amount may be beneficial.
-
Presence of Water: Water can shift the equilibrium of the Fischer esterification back towards the reactants, reducing the yield.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction.[1][2]
-
Reaction Temperature Too Low: The reaction may not proceed at a sufficient rate at lower temperatures.
-
Solution: Ensure the reaction mixture is heated to the appropriate reflux temperature.
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time to reach equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present.
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 2,6-difluorophenylacetic acid or ethanol in the product mixture.
-
Solution: Drive the reaction to completion by using an excess of one reactant (typically ethanol) or by removing water.[1][3] Post-reaction, a purification step involving washing with a mild base can remove unreacted acid.
-
Side Reactions: At high temperatures, side reactions such as ether formation from the alcohol can occur.
-
Solution: Maintain the reaction temperature at the optimal level without excessive heating.
-
Inefficient Purification: The purification process may not be effectively removing all impurities.
-
Solution: Optimize the purification protocol. This may include washing with a sodium bicarbonate solution to remove acidic impurities, followed by a brine wash and drying over an appropriate drying agent like anhydrous sodium sulfate.[4][5] Fractional distillation under reduced pressure is also a highly effective purification method.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While yields can vary depending on the specific conditions and scale of the reaction, a typical yield for a Fischer esterification reaction is in the range of 60-85%.[7] Optimization of reaction parameters can help maximize the yield.
Q2: What is the role of the acid catalyst in this synthesis?
A2: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[1][3] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2,6-difluorophenylacetic acid and ethanol). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the best practices for purifying the final product?
A4: A common and effective purification method involves a series of washes. First, wash the crude product with a saturated solution of sodium bicarbonate to neutralize any remaining acid catalyst and unreacted carboxylic acid.[4][5] Then, wash with water and finally with brine to remove any dissolved salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure. For higher purity, fractional distillation under vacuum is recommended.[6]
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via Fischer esterification is provided below.
Materials:
-
2,6-difluorophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorophenylacetic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For higher purity, purify the crude product by vacuum distillation.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 6 | 65 |
| 2 | 2 | 6 | 78 |
| 3 | 3 | 6 | 80 |
Table 2: Effect of Ethanol Equivalents on Yield
| Entry | Ethanol (Equivalents) | Reaction Time (h) | Yield (%) |
| 1 | 3 | 6 | 62 |
| 2 | 5 | 6 | 75 |
| 3 | 10 | 6 | 82 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 5. coachbenner.weebly.com [coachbenner.weebly.com]
- 6. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2,6-difluorophenyl)acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered:
-
Route 1: Fischer Esterification of 2,6-difluorophenylacetic acid.
-
Route 2: Hydrolysis of 2,6-difluorobenzyl cyanide followed by Fischer Esterification.
Problem 1: Low Yield of this compound in Fischer Esterification (Route 1)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction (Equilibrium) | Increase the excess of ethanol. | The Fischer esterification is an equilibrium reaction. Using a large excess of one reactant (ethanol) will drive the equilibrium towards the product side.[1][2][3][4] |
| Remove water as it forms. | Water is a product of the reaction. Its removal will also shift the equilibrium to favor the formation of the ester. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1][2][4] | |
| Insufficient Catalyst | Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH). | An adequate amount of catalyst is crucial for the reaction to proceed at a reasonable rate. |
| Low Reaction Temperature | Increase the reaction temperature to reflux. | Higher temperatures generally increase the reaction rate, helping to reach equilibrium faster. |
| Impure Starting Material | Ensure the purity of 2,6-difluorophenylacetic acid. | Impurities in the starting material can interfere with the reaction. Consider recrystallization of the carboxylic acid if purity is a concern. |
Problem 2: Presence of 2,6-difluorophenylacetamide Impurity (Route 2)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Hydrolysis of Nitrile | Extend the hydrolysis reaction time. | The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. Insufficient reaction time can lead to the accumulation of this amide.[5] |
| Increase the concentration of the acid or base used for hydrolysis. | More forcing conditions can drive the hydrolysis of the amide to the carboxylic acid.[5] | |
| Increase the hydrolysis temperature. | Higher temperatures will increase the rate of the second hydrolysis step from the amide to the carboxylic acid. |
Problem 3: Formation of Diethyl Ether as a Byproduct
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Acid-Catalyzed Dehydration of Ethanol | Use a milder acid catalyst. | Strong protic acids like sulfuric acid can promote the dehydration of ethanol to diethyl ether, especially at higher temperatures. Consider using a solid acid catalyst or a Lewis acid. |
| Lower the reaction temperature. | The rate of ether formation is generally more sensitive to temperature than esterification. | |
| Use a stoichiometric amount of a coupling agent instead of an acid catalyst. | Reagents like DCC or EDC can be used to facilitate the esterification without the need for strong acid, thus avoiding ether formation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two most common starting materials are 2,6-difluorophenylacetic acid for a direct esterification, or 2,6-difluorobenzyl cyanide which is first hydrolyzed to the carboxylic acid.[6]
Q2: How can I monitor the progress of the Fischer esterification reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The ester product will have a higher Rf value (less polar) than the starting carboxylic acid. Disappearance of the carboxylic acid spot indicates the reaction is nearing completion.
Q3: What is the best way to purify the final product, this compound?
A3: Purification is typically achieved through distillation under reduced pressure.[7] Prior to distillation, an aqueous workup is necessary to remove the acid catalyst and any unreacted carboxylic acid. This involves washing the organic layer with a weak base (e.g., sodium bicarbonate solution) followed by brine.[8]
Q4: I see an unknown impurity in my final product. What could it be?
A4: Besides the common side products already mentioned (unreacted starting materials, amide intermediate, diethyl ether), unknown impurities can arise from the starting materials themselves. It is recommended to verify the purity of your 2,6-difluorophenylacetic acid or 2,6-difluorobenzyl cyanide before starting the synthesis. Over-chlorination during the synthesis of related starting materials can lead to impurities like 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid.[5]
Q5: Can I use a different alcohol for the esterification?
A5: Yes, other primary or secondary alcohols can be used, which will result in the corresponding alkyl 2-(2,6-difluorophenyl)acetate. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Please note that optimal conditions may vary depending on the scale and specific laboratory setup.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydrolysis | 2,6-difluorobenzyl cyanide | H₂SO₄ (aq) or NaOH (aq) | Water | Reflux | 3 - 12 | >90 (for the acid) |
| Fischer Esterification | 2,6-difluorophenylacetic acid | Ethanol (excess), H₂SO₄ (cat.) | Ethanol | Reflux | 4 - 24 | 60 - 95 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-difluorophenylacetic acid from 2,6-difluorobenzyl cyanide (Hydrolysis)
Materials:
-
2,6-difluorobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzyl cyanide.
-
Slowly add a mixture of sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted starting material.
-
Neutralize the aqueous layer with a sodium hydroxide solution until a precipitate forms.
-
Collect the precipitated 2,6-difluorophenylacetic acid by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of this compound via Fischer Esterification
Materials:
-
2,6-difluorophenylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorophenylacetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation to obtain this compound.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Difluorophenylacetic acid | 85068-28-6 [chemicalbook.com]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the synthesis of Ethyl 2-(2,6-difluorophenyl)acetate. The primary focus is on the Fischer-Speier esterification of 2,6-difluorophenylacetic acid with ethanol, a common and cost-effective synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is proceeding very slowly or has stalled. What are the potential causes and solutions?
A1: A slow or stalled esterification reaction is a common issue. Several factors can contribute to this problem. Systematically investigate the following:
-
Insufficient Catalyst: The acid catalyst (e.g., concentrated H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity.[1][2][3]
-
Troubleshooting: Ensure the correct catalytic amount is added. If the reaction is still slow, a marginal increase in the catalyst loading can be attempted. However, excessive acid can lead to side reactions.
-
-
Presence of Water: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[1][4] The presence of water in the reaction mixture, either from wet reagents or as the reaction progresses, can shift the equilibrium back towards the reactants, slowing down the net formation of the ester.[4]
-
Inadequate Temperature: The reaction rate is highly dependent on temperature.
Q2: The final yield of my reaction is consistently low. How can I improve it?
A2: Low yields are often linked to an unfavorable equilibrium position or loss of product during workup.
-
Equilibrium Limitations: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side.[2]
-
Troubleshooting:
-
Use an Excess of a Reactant: The reaction can be driven forward by using a large excess of one of the reactants.[1][5][7] Since ethanol is often inexpensive and easily removed, using it in large excess (e.g., as the solvent) is a common strategy to maximize conversion.[8]
-
Water Removal: As mentioned in A1, actively removing water from the reaction mixture is a highly effective method to drive the reaction to completion and improve yield.[4][5][7]
-
-
-
Sub-optimal Reaction Time: Esterification reactions can take several hours to reach equilibrium.[4]
-
Work-up and Purification Losses: The product can be lost during the extraction and purification steps.
-
Troubleshooting: Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Be mindful of the ester's boiling point during solvent removal to avoid co-distillation.
-
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A3: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions.
-
Potential Side Reactions:
-
Ether Formation: At high temperatures with a strong acid catalyst, the excess alcohol (ethanol) can undergo acid-catalyzed dehydration to form diethyl ether.
-
Decomposition: Sensitive substrates may decompose at elevated temperatures or with excessive acid catalyst concentrations.
-
-
Troubleshooting:
-
Control Temperature: Avoid excessive heating. Maintain a steady reflux without aggressively boiling the mixture.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Weaker acids like p-toluenesulfonic acid can sometimes be used as a milder alternative to sulfuric acid.[9]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize hypothetical experimental data to illustrate the impact of key parameters on reaction time and yield for the synthesis of this compound.
Table 1: Effect of Temperature on Reaction Time and Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 12 | 65 |
| 2 | 80 | 5 | 88 |
| 3 | 100 | 3 | 92 |
Conditions: 2,6-difluorophenylacetic acid (1.0 eq), Ethanol (10 eq), H₂SO₄ (0.05 eq).
Table 2: Effect of Catalyst Loading on Reaction Time and Yield
| Entry | H₂SO₄ (eq) | Reaction Time (h) | Yield (%) |
| 1 | 0.01 | 10 | 85 |
| 2 | 0.05 | 5 | 88 |
| 3 | 0.10 | 4 | 89 |
Conditions: 2,6-difluorophenylacetic acid (1.0 eq), Ethanol (10 eq), Temperature (80°C).
Experimental Protocols
Standard Protocol for Fischer Esterification of 2,6-difluorophenylacetic acid
This protocol details a standard laboratory procedure for the synthesis of this compound.
Reagents and Equipment:
-
2,6-difluorophenylacetic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorophenylacetic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 3-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by vacuum distillation.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the esterification reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Esterification - Concept [jove.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 2-(2,6-difluorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(2,6-difluorophenyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method of synthesis is the Fischer esterification of 2-(2,6-difluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. Potential impurities from this process include:
-
Unreacted Starting Materials: 2-(2,6-difluorophenyl)acetic acid and residual ethanol.
-
Catalyst: Traces of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Byproducts: Water formed during the esterification, and potential side products from the decomposition of starting materials or the product.
-
Solvent Residues: Solvents used during the reaction or work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective techniques are:
-
Aqueous Work-up: To remove the acid catalyst and water-soluble impurities.
-
Distillation: Effective for separating the product from non-volatile impurities and residual starting acid, especially on a larger scale.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
-
Recrystallization: An excellent method for achieving high purity by removing minor impurities.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties of the target compound is crucial for selecting and optimizing purification methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Boiling Point | 221.9 ± 25.0 °C (Predicted) |
| Appearance | Likely a liquid or low-melting solid |
Troubleshooting Guides
Aqueous Work-up
Issue: Emulsion formation during extraction.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of celite.
-
Distillation
Issue: Product decomposition during distillation.
-
Cause: The predicted boiling point of this compound is relatively high. Heating at atmospheric pressure may lead to decomposition.
-
Solution:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.
-
Issue: Poor separation of product and impurities.
-
Cause: The boiling points of the product and a key impurity may be too close for effective separation by simple distillation.
-
Solution:
-
Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Column Chromatography
Issue: Poor separation of spots on TLC or peaks in the chromatogram.
-
Cause: The polarity of the mobile phase is not optimized for the separation.
-
Solution:
-
Adjust Solvent Ratio: Systematically vary the ratio of the non-polar and polar solvents in your mobile phase. For silica gel chromatography, a common mobile phase is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Change Solvents: If adjusting the ratio is insufficient, try a different solvent system. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity.
-
Issue: Tailing of the product peak.
-
Cause: Strong interaction between the slightly acidic product and the silica gel stationary phase.
-
Solution:
-
Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase to saturate the active sites on the silica gel and improve peak shape.
-
Issue: Low recovery of the product from the column.
-
Cause: The product may be strongly adsorbed to the stationary phase.
-
Solution:
-
After eluting the main product fraction, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing a small amount of methanol) to recover any remaining product.
-
Recrystallization
Issue: The compound does not crystallize upon cooling.
-
Cause:
-
The solution is not saturated (too much solvent was used).
-
The presence of impurities is inhibiting crystallization.
-
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.
-
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The solubility of the compound changes too rapidly with temperature, or the melting point of the solid is lower than the temperature of the solution.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent and allow the solution to cool more slowly.
-
Consider a different solvent system. A mixture of solvents can sometimes prevent oiling out. For aromatic esters, a hexane/ethyl acetate or hexane/acetone system can be effective.[1]
-
Experimental Protocols
General Aqueous Work-up Protocol
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently mix. Allow the layers to separate.
-
Wash the organic layer sequentially with:
-
A saturated solution of sodium bicarbonate (to neutralize the acid catalyst).
-
Deionized water.
-
Brine (to remove the bulk of dissolved water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Column Chromatography Protocol
-
Adsorbent: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal mobile phase should give an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol (adapted from a similar compound)
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting point for an aromatic ester is a solvent system like ethanol, or a mixture such as ethyl acetate/hexane.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate or ethanol) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Two-Solvent System: If using a solvent pair like ethyl acetate/hexane, dissolve the compound in the minimum amount of hot ethyl acetate. Then, slowly add hexane until the solution becomes cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Purification of Ethyl 2-(2,6-difluorophenyl)acetate
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of Ethyl 2-(2,6-difluorophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude this compound?
A1: Common impurities typically include unreacted starting materials, byproducts from the synthesis, and residual solvents. The most likely contaminants are:
-
2-(2,6-difluorophenyl)acetic acid: The acidic starting material.
-
Ethanol: The alcohol used for esterification.
-
Water: A byproduct of the esterification reaction or introduced during the workup.[1][2]
-
Side-reaction products: Such as products from self-condensation of the ester.
-
Residual solvents: Solvents used during the reaction or extraction steps (e.g., Dichloromethane, Diethyl Ether).
Q2: My NMR spectrum indicates the presence of an acidic impurity, likely the starting carboxylic acid. How can I remove it?
A2: An acidic impurity can be effectively removed by a liquid-liquid extraction procedure. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether and wash it with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1] The acidic impurity will be deprotonated and move into the aqueous layer, which can then be separated and discarded.
Q3: My crude product appears wet or cloudy, suggesting the presence of water. What is the best way to dry it?
A3: To remove water from your organic solution containing the product, use a suitable drying agent. After separating the organic layer from any aqueous washes, add an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl the flask and let it stand until the solution is clear. For more rigorous drying, the solvent can be further treated with drying agents like calcium hydride (CaH₂) or molecular sieves before distillation.[1]
Q4: Thin-Layer Chromatography (TLC) of my product shows multiple spots close to the main product spot. What is the most effective purification method?
A4: For impurities with similar polarity to your desired product, flash column chromatography is the most effective purification technique.[4][5] This method allows for the separation of compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) is passed through the column.[4][5]
Q5: I attempted to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound or when the compound is too impure to form a stable crystal lattice.[5] To resolve this, you can try a lower-boiling point solvent or a different solvent system.[5] Alternatively, first purifying the material by column chromatography to remove the bulk of impurities can make subsequent recrystallization more successful.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Aqueous Wash | Product hydrolysis back to the carboxylic acid. | Use a mild base (e.g., sodium bicarbonate) instead of a strong base (e.g., NaOH). Keep the extraction time minimal and avoid vigorous shaking. |
| Product Fails to Crystallize | Solution is not saturated; incorrect solvent choice; presence of significant impurities. | Concentrate the solution by slowly evaporating the solvent. Try a different solvent or a mixed-solvent system (e.g., Hexane/Ethyl Acetate).[5] Induce crystallization by scratching the flask's inner surface or adding a seed crystal.[5] |
| Multiple Fractions from Column Chromatography Contain the Product | Poor separation due to an inappropriate solvent system (eluent). | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.[5] |
| Product Decomposes During Distillation | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound and prevent thermal decomposition. |
Quantitative Data on Purification Methods
The effectiveness of each purification technique can vary based on the specific impurities present. The following table provides typical purity levels that can be achieved.
| Purification Method | Typical Purity Achievable | Key Impurities Removed |
| Aqueous Wash / Extraction | 70-90% | Acidic or basic impurities, water-soluble salts. |
| Distillation (Simple/Fractional) | 90-98% | Residual solvents, volatile impurities with significantly different boiling points.[6][7] |
| Flash Column Chromatography | 95-99.5% | Structurally similar byproducts, non-volatile impurities, colored compounds.[4] |
| Recrystallization | >99% | Insoluble impurities, impurities present in smaller quantities that remain in the mother liquor.[8] |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Acid Removal: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution to the organic layer. This helps to remove residual water. Shake and separate the layers as before.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system (eluent) using TLC. A common starting point for esters is a mixture of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load this solution onto the top of the silica bed.[5]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column. Collect the eluting solvent in fractions.[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Alternative Solvents for Reactions with Ethyl 2-(2,6-difluorophenyl)acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative solvents in reactions involving Ethyl 2-(2,6-difluorophenyl)acetate. Our goal is to help you optimize your reactions, improve safety, and adopt greener chemical practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where solvent choice is critical?
A1: this compound is a versatile intermediate. The most common reactions where solvent selection is crucial are nucleophilic substitution (SN2) reactions, particularly N-alkylation and O-alkylation (Williamson ether synthesis). In these reactions, the solvent significantly influences reaction rate, yield, and side-product formation by affecting the solubility of reactants and the solvation of the nucleophile and transition state.
Q2: Why should I consider alternatives to common solvents like DMF for my reactions?
A2: While N,N-Dimethylformamide (DMF) is a common solvent for these reactions due to its excellent dissolving power, it is facing increasing regulatory scrutiny due to its toxicity.[1][2] Many organizations are phasing out its use to enhance worker safety and reduce environmental impact. Greener alternatives can offer a safer profile while maintaining high reaction efficiency.[2][3]
Q3: What are some recommended "green" alternative solvents for SN2 reactions with this compound?
A3: Several greener polar aprotic solvents are emerging as viable alternatives to DMF. These include:
-
Acetonitrile: A widely used polar aprotic solvent that often promotes good SN2 reaction rates.[4][5]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, often used in combination with less viscous co-solvents like ethyl acetate.[2]
-
N-Butylpyrrolidinone (NBP): A less hazardous alternative to N-methyl-2-pyrrolidone (NMP) and DMF.[1][2]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose.[6]
-
γ-Valerolactone (GVL): Another bio-based solvent with a favorable safety profile.[6]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, often used in organometallic reactions and substitutions.[3]
Q4: How do polar protic solvents affect these reactions?
A4: Polar protic solvents like ethanol and methanol can also be used, but they may slow down SN2 reactions. This is because they can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[4] However, in some cases, they can be effective, especially at elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound when using alternative solvents.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | Ensure both your nucleophile and this compound are sufficiently soluble in the chosen solvent at the reaction temperature. If not, consider a solvent mixture or a different alternative. For instance, a DMSO/ethyl acetate mixture can offer a balance of dissolving power and lower viscosity.[2] |
| Insufficient Nucleophilicity | In polar protic solvents, the nucleophile might be overly solvated. Switching to a polar aprotic solvent like acetonitrile or NBP can enhance nucleophilicity.[4][5] |
| Low Reaction Temperature | Some greener solvents may require higher temperatures to achieve comparable reaction rates to DMF. Gradually increase the temperature and monitor the reaction progress. |
| Base Incompatibility | Ensure the base used is strong enough to deprotonate the nucleophile but is compatible with the solvent. For example, when using K₂CO₃, ensure it is finely powdered to maximize surface area. |
Problem 2: Formation of Side Products (e.g., Elimination)
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Conditions | If you observe elimination byproducts, consider using a milder base or lowering the reaction temperature.[5] |
| Steric Hindrance | If your nucleophile is sterically hindered, elimination can become more competitive. Using a less hindered base or optimizing the solvent to favor substitution can help. |
| Solvent-Induced Side Reactions | Some solvents can participate in side reactions at high temperatures. Review the stability of your chosen solvent under the reaction conditions. |
Data Presentation: Solvent Effects on N-Alkylation
The following table summarizes the typical outcomes of the N-alkylation of a model heterocyclic compound (e.g., a substituted tetrahydroisoquinoline) with this compound in various solvents. Note: This data is illustrative and compiled from general principles and related literature. Actual results may vary depending on the specific substrate and reaction conditions.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| DMF | K₂CO₃ | 80-100 | 4-8 | 85-95 | Traditional solvent, good yields but toxic.[5] |
| Acetonitrile | K₂CO₃ | Reflux (~82) | 8-16 | 75-85 | Good alternative, may require longer reaction times.[4][5] |
| DMSO | K₂CO₃ | 100-120 | 6-12 | 80-90 | High boiling point, can be difficult to remove. Often used with a co-solvent. |
| N-Butylpyrrolidinone (NBP) | K₂CO₃ | 120-140 | 8-16 | 70-85 | Greener alternative, may require higher temperatures.[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | NaH | 60-80 | 12-24 | 65-75 | Greener ether solvent, may be less effective for this type of reaction.[3] |
| Ethyl Acetate | K₂CO₃ | Reflux (~77) | 24-48 | 40-60 | Generally lower yields for this reaction type. |
Experimental Protocols
General Protocol for N-Alkylation in Alternative Solvents
This protocol provides a general methodology for the N-alkylation of a heterocyclic amine with this compound.
Materials:
-
Heterocyclic amine (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (see table above)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine, the chosen anhydrous solvent, and the base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to the desired temperature (see table above) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Logical Workflow for Solvent Selection and Troubleshooting
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
Technical Support Center: Ethyl 2-(2,6-difluorophenyl)acetate
Welcome to the technical support center for Ethyl 2-(2,6-difluorophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical features? A1: this compound is an ester with the chemical formula C₁₀H₁₀F₂O₂.[1] Its structure consists of a 2,6-difluorophenyl ring attached to an acetic acid ethyl ester. The key functional groups are the ethyl ester and the fluorinated aromatic ring. These groups determine its chemical reactivity and potential degradation pathways.
Q2: What are the most likely degradation pathways for this compound? A2: While specific degradation studies on this molecule are not readily available in the reviewed literature, based on its chemical structure, the primary degradation pathways are expected to be:
-
Ester Hydrolysis: The most common degradation pathway for esters is hydrolysis, which involves the cleavage of the ester bond. This reaction can be catalyzed by acids or bases, or it can occur neutrally in the presence of water, to yield 2,6-difluorophenylacetic acid and ethanol.[2][3]
-
Oxidation: Although the difluorophenyl ring is relatively stable, under strong oxidizing conditions, degradation of the molecule could occur.
-
Thermal Degradation: At elevated temperatures, esters can undergo thermal decomposition. For similar compounds like ethyl acetate, this can lead to the formation of ethylene and acetic acid.[4]
Q3: How should I properly store this compound to minimize degradation? A3: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6] Avoid exposure to moisture to prevent hydrolysis and keep it away from strong acids, bases, and oxidizing agents.[7] For long-term storage, refrigeration is advisable.
Q4: What are the expected products of hydrolysis, and how can I detect them? A4: The primary products of hydrolysis are 2,6-difluorophenylacetic acid and ethanol . These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Q5: Can the fluorine atoms on the phenyl ring be displaced during reactions? A5: The carbon-fluorine bond in aromatic rings is generally very strong and stable. Displacement of the fluorine atoms is unlikely under typical experimental conditions. Such reactions would require harsh conditions or specific catalytic systems that are not commonly employed in standard protocols involving this molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield in a reaction where the ester is a reactant. | Degradation via Hydrolysis: The presence of water (even trace amounts) in solvents or reagents, or exposure to acidic/basic conditions can cause the ester to hydrolyze. | 1. Use anhydrous solvents and reagents.2. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.3. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize hydrolysis. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS). | Formation of Degradation Products: An additional peak corresponding to 2,6-difluorophenylacetic acid may indicate hydrolysis has occurred. | 1. Confirm the identity of the unexpected peak by running a standard of the suspected degradation product (2,6-difluorophenylacetic acid).2. Review storage conditions and experimental setup to identify and eliminate sources of moisture or contamination. |
| Inconsistent reaction outcomes. | Variable Reagent Quality: The purity of this compound may vary between batches or may have degraded over time. | 1. Check the purity of the starting material using a suitable analytical method before use.2. If degradation is suspected, purify the compound (e.g., by distillation or chromatography) before proceeding with the reaction. |
| Safety Concerns during handling. | Inhalation or Skin Contact: Like many organic solvents and reagents, ethyl acetate and similar compounds can cause irritation upon contact.[10][11] | 1. Always handle the compound in a well-ventilated fume hood.2. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11] |
Proposed Degradation Pathways & Experimental Workflow
Visualizations
Below are diagrams illustrating the proposed primary degradation pathway for this compound and a general workflow for studying its degradation.
Caption: Proposed acid/base-catalyzed hydrolysis pathway.
Caption: General workflow for a degradation kinetics study.
Experimental Protocols
Protocol 1: Analysis of Hydrolytic Degradation
This protocol outlines a general procedure to study the hydrolysis of this compound under acidic, basic, and neutral conditions.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
HPLC or GC-MS system
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Solutions: Prepare three sets of reaction solutions in vials:
-
Acidic: Add stock solution to a 0.1 M HCl solution.
-
Neutral: Add stock solution to HPLC-grade water.
-
Basic: Add stock solution to a 0.1 M NaOH solution. The final concentration of the compound should be approximately 50-100 µg/mL.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. For the basic solution, immediately neutralize the sample with an equivalent amount of HCl to quench the reaction.
-
Analysis: Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining amount of this compound and the formation of 2,6-difluorophenylacetic acid.[8][12]
3. Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Identify degradation products by comparing retention times and mass spectra with those of authentic standards.
Quantitative Data Summary
While specific quantitative data for the degradation of this compound is not available in the searched literature, the following tables provide an example format for presenting such data once obtained from experimental studies.
Table 1: Example Hydrolysis Rate Constants (k) at 40°C
| Condition | pH | Half-life (t₁/₂) (hours) | Rate Constant (k) (hours⁻¹) |
| Acidic | 1.0 | Data not available | Data not available |
| Neutral | 7.0 | Data not available | Data not available |
| Basic | 13.0 | Data not available | Data not available |
Table 2: Example Thermal Degradation Profile (in inert atmosphere)
| Temperature (°C) | Time (hours) | % Parent Compound Remaining | Major Degradant(s) Identified |
| 100 | 24 | Data not available | Data not available |
| 150 | 24 | Data not available | Data not available |
| 200 | 24 | Data not available | Data not available |
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. keyorganics.net [keyorganics.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl Acetate: Uses and Safety Tips - KHA Online-SDS [kha.com]
- 11. ehs.com [ehs.com]
- 12. epa.gov [epa.gov]
Technical Support Center: Ethyl 2-(2,6-difluorophenyl)acetate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Ethyl 2-(2,6-difluorophenyl)acetate. The following information is compiled from safety data sheets of similar compounds and general best practices for laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a halogenated aromatic ester. Based on data for structurally similar compounds, the primary hazards are expected to include:
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[4]
Q2: What are the recommended storage conditions for this compound?
Store in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][6] Keep the container tightly closed to prevent exposure to moisture and air.[4] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[4]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A comprehensive PPE plan is crucial. Recommended PPE includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
Q4: How should I dispose of waste containing this compound?
Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Troubleshooting Guides
Issue: Unexpected Color Change or Precipitation in Stored Material
-
Possible Cause: Decomposition of the compound due to exposure to light, air, or moisture. Esters can be susceptible to hydrolysis.
-
Solution:
-
Always store the compound in a tightly sealed, opaque or amber container to protect it from light.
-
Ensure the storage area is dry and consider using a desiccator for long-term storage.
-
If the material has changed color or contains precipitates, it may have degraded. It is advisable to use a fresh batch for sensitive experiments.
-
Issue: Inconsistent Experimental Results
-
Possible Cause: Impurities in the this compound or reaction with incompatible materials.
-
Solution:
-
Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
Ensure all glassware is clean and dry before starting the experiment.
-
Review the reaction scheme for any potential incompatibilities. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents unless they are part of the intended reaction.[4]
-
Issue: Spills
-
Immediate Action:
-
Evacuate the immediate area and alert your supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Ethyl difluoroacetate | Ethyl Acetate |
| CAS Number | 680217-71-4[7] | 454-31-9[8][9] | 141-78-6[6] |
| Molecular Formula | C₁₀H₁₀F₂O₂[7] | C₄H₆F₂O₂[8][9] | C₄H₈O₂[6] |
| Molecular Weight | 200.18 g/mol [7] | 124.09 g/mol [8][9] | 88.11 g/mol [6] |
| Boiling Point | 221.9 ± 25.0 °C[7] | 99.2 °C[8] | 77 °C[10] |
| Density | 1.0 ± 0.06 g/cm³[7] | 1.18 g/mL[8] | 0.902 g/mL[6] |
| Flash Point | Not available | 25 °C[8] | -4 °C[6] |
Note: Properties for this compound are predicted and should be used as an estimate.
Experimental Protocols
While specific experimental protocols for this compound are not provided in the search results, a general protocol for handling a liquid reagent in a chemical fume hood is as follows:
Protocol: General Handling of a Liquid Reagent in a Fume Hood
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (glassware, stir plates, reagents) and place them inside the fume hood.
-
Don all required personal protective equipment (safety goggles, lab coat, chemical-resistant gloves).[5]
-
-
Dispensing the Reagent:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, dry pipette or syringe to transfer the desired volume of the liquid to the reaction vessel.
-
Immediately and securely close the container after dispensing.
-
-
Reaction:
-
Perform all subsequent steps of the experiment within the fume hood.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Cleanup:
-
Quench the reaction safely according to your established protocol.
-
Rinse all contaminated glassware with an appropriate solvent, collecting the rinsate as halogenated hazardous waste.[5]
-
Wipe down the work surface of the fume hood.
-
Dispose of all waste in properly labeled hazardous waste containers.
-
Mandatory Visualization
Caption: Safe handling and storage workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. gfl.co.in [gfl.co.in]
- 4. keyorganics.net [keyorganics.net]
- 5. benchchem.com [benchchem.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. Page loading... [guidechem.com]
- 8. Ethyl difluoroacetate CAS#: 454-31-9 [m.chemicalbook.com]
- 9. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2,6-difluorophenyl)acetate is a key building block in the synthesis of various pharmacologically active molecules. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common methods for synthesizing this valuable intermediate, supported by experimental data from analogous reactions to facilitate informed decisions in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Method 1: Fischer Esterification | Method 2: Acyl Chloride Formation followed by Alcoholysis | Method 3: Malonic Ester Synthesis |
| Starting Material | 2,6-Difluorophenylacetic acid | 2,6-Difluorophenylacetic acid | A 2,6-dihalophenyl derivative & Diethyl malonate |
| Key Reagents | Ethanol, Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (SOCl₂), Ethanol | Strong base (e.g., NaH), Alkylating agent |
| Number of Steps | 1 | 2 | 3+ |
| Reported Yield (%) | 85-95 (for dichloro-analog)[1] | 81.5 (for acyl chloride formation) | Variable, generally lower overall yield |
| Purity (%) | >98 (for dichloro-analog)[1] | High, after distillation | Requires significant purification |
| Advantages | Direct, high-yielding, uses common reagents. | High yield for the key intermediate, fast reaction. | Good for creating substituted acetic esters. |
| Disadvantages | Reversible reaction, may require removal of water. | Use of hazardous reagent (SOCl₂), two-step process. | Multi-step, potential for side reactions, lower overall yield. |
Method 1: Fischer Esterification of 2,6-Difluorophenylacetic acid
This classical method involves the direct, acid-catalyzed reaction of 2,6-difluorophenylacetic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Experimental Protocol (Adapted from the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate[1])
-
Reaction Setup: To a solution of 2,6-difluorophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Fischer Esterification of 2,6-Difluorophenylacetic acid.
Method 2: Acyl Chloride Formation followed by Alcoholysis
This two-step method first involves the conversion of 2,6-difluorophenylacetic acid to its more reactive acyl chloride, which then readily reacts with ethanol to form the desired ester.
Experimental Protocol
Step 1: Synthesis of (2,6-Difluorophenyl)acetyl chloride (Yield: 81.5%)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,6-difluorophenylacetic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture to reflux for 1.5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude (2,6-difluorophenyl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: In a separate flask, cool ethanol in an ice bath.
-
Reagent Addition: Slowly add the crude (2,6-difluorophenyl)acetyl chloride to the cold ethanol with stirring. The reaction is typically exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: The reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Caption: Two-step synthesis via an acyl chloride intermediate.
Method 3: Malonic Ester Synthesis
The malonic ester synthesis is a more complex, multi-step approach that builds the acetic acid side chain onto the aromatic ring. This method is versatile for creating substituted acetic esters but generally results in a lower overall yield due to the number of steps involved. A plausible route would involve the reaction of a 2,6-difluorobenzyl halide with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.
Conceptual Experimental Workflow
-
Formation of 2,6-Difluorobenzyl Halide: The starting material, 2,6-difluorotoluene, would first need to be halogenated at the benzylic position, for example, using N-bromosuccinimide (NBS) under radical initiation to form 2,6-difluorobenzyl bromide.
-
Malonic Ester Alkylation: The enolate of diethyl malonate is generated using a strong base like sodium ethoxide. This enolate then acts as a nucleophile, displacing the bromide from 2,6-difluorobenzyl bromide to form diethyl 2-(2,6-difluorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily decarboxylates to yield 2,6-difluorophenylacetic acid.
-
Esterification: The final step would be the esterification of the resulting carboxylic acid with ethanol, as described in Method 1.
Due to the multiple steps and potential for side reactions, this method is generally less efficient for the synthesis of the target molecule compared to the more direct routes.
Caption: Multi-step malonic ester synthesis workflow.
Conclusion
For the synthesis of this compound, the Fischer esterification of 2,6-difluorophenylacetic acid presents a direct and high-yielding approach, making it a favorable choice for many applications. The acyl chloride route is also a strong contender, offering a high yield for the key intermediate, though it involves an additional step and the use of a hazardous reagent. The malonic ester synthesis , while a cornerstone of organic synthesis for building carbon frameworks, is a more circuitous and likely lower-yielding route for this specific target molecule. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and safety considerations.
References
Comparative Analysis of Ethyl 2-(2,6-difluorophenyl)acetate Analog Activity: A Review of Available Data
Introduction
Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, analogs of this compound are of interest to researchers in drug discovery and development. However, a lack of accessible comparative data hinders the systematic exploration of their structure-activity relationships (SAR).
Synthesis of Halogenated Phenylacetate Derivatives
The synthesis of dihalogenated phenylacetate derivatives has been reported, providing a potential route to various analogs of this compound. One such method involves the α,α-dihalogenation of phenylacetate derivatives using hypervalent iodine reagents.[1][2] This approach allows for the introduction of gem-dichloro or gem-difluoro groups to the α-carbonyl position of diazoacetate precursors. The reaction is catalyzed by a Lewis acid or base and proceeds under mild, metal-free conditions.[1] While this demonstrates a synthetic pathway to related compounds, the biological activities of the resulting products were not reported in these studies.
Predicted Reactivity of Halophenyl Esters
In the absence of direct experimental data, the chemical reactivity of halogenated phenyl esters can be predicted based on fundamental chemical principles. For instance, the reactivity of halophenyl oxooctanoates towards nucleophilic aromatic substitution and ester hydrolysis is expected to be influenced by the nature and position of the halogen substituent on the phenyl ring.[3] This is due to the electronic effects of the halogen atoms, which can alter the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. However, it is crucial to note that such predictions are theoretical and require experimental validation.
Related Research on Phenylacetate Analogs
While direct comparisons of this compound analogs are lacking, studies on other classes of phenylacetate derivatives offer some insights into the potential biological activities of these compounds. For example, research on ethyl acetoacetate phenylhydrazone derivatives has explored their antiplatelet activity.[4][5] Similarly, various derivatives of ethyl 2-(2-pyridylacetate) have been synthesized and evaluated for their biological activities.[6][7] These studies, while not directly comparable, underscore the diverse biological roles that modifications to the phenylacetate scaffold can elicit.
Future Directions and a Call for Data
The current body of scientific literature does not provide the necessary experimental data to construct a comprehensive comparison of this compound analogs. To advance the understanding of this class of compounds, dedicated studies are required to:
-
Synthesize a focused library of this compound analogs with systematic variations in the substitution pattern of the phenyl ring and the ester group.
-
Evaluate the biological activity of these analogs in a panel of relevant assays (e.g., enzyme inhibition, receptor binding, antimicrobial activity).
-
Perform quantitative structure-activity relationship (QSAR) studies to correlate the chemical structures of the analogs with their observed activities.
Such studies would provide invaluable data for researchers, scientists, and drug development professionals, enabling the rational design of novel compounds with desired biological activities.
Experimental Workflow for Future Comparative Studies
For researchers planning to undertake a comparative analysis of this compound analogs, a general experimental workflow is proposed below. This workflow outlines the key steps from compound synthesis to biological evaluation.
Caption: Proposed workflow for the comparative analysis of novel compounds.
This generalized workflow provides a roadmap for the systematic evaluation of this compound analogs, which will be crucial for unlocking their therapeutic or industrial potential. The generation of such comparative data is essential for advancing the field and will be of significant interest to the scientific community.
References
- 1. Dihaloiodoarenes: α,α-Dihalogenation of Phenylacetate Derivatives [organic-chemistry.org]
- 2. Dihaloiodoarenes: α,α-dihalogenation of phenylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
"spectral data comparison for difluorophenylacetate isomers"
A Comparative Guide to the Spectral Data of Difluorophenylacetate Isomers
This guide provides a comparative analysis of the spectral data for various isomers of difluorophenylacetate. The objective is to differentiate between these isomers based on their unique spectral fingerprints obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers and scientists involved in drug development and quality control, where precise identification of isomers is paramount.
Data Presentation
The following tables summarize the key spectral data for different difluorophenyl isomers. Due to the limited availability of public data for difluorophenylacetate isomers, data from closely related difluorophenyl compounds are included as a reference. The spectral features of the difluorophenyl ring are the primary determinants for isomer differentiation.
Table 1: ¹H NMR Spectral Data of Difluorophenyl Compounds
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2,3-Difluorobenzoic acid | Not Specified | 7.27 (m), 7.05-6.63 (m)[1] |
| 1,2-Difluorobenzene | Not Specified | Not Specified[2] |
| 1,3-Difluorobenzene | CDCl₃ | 7.27 (A), 7.05 to 6.63 (B)[3] |
| 2,6-Difluorophenol | Not Specified | Not Specified[4] |
| 2,6-Difluorobenzyl alcohol | Not Specified | Not Specified[5] |
Table 2: ¹³C NMR Spectral Data of Difluorophenyl Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,3-Difluorobenzonitrile | Not Specified | Not Specified[6] |
| 3',4'-Difluoroacetophenone | Unknown | Not Specified[7] |
| General Aromatic Region | CDCl₃ | 100-160[8] |
Note: The presence of fluorine atoms causes splitting in the ¹³C NMR spectra due to C-F coupling, which can be a key identifier for specific isomers.[9]
Table 3: IR Spectral Data of Difluorophenyl Compounds
| Compound | Phase | Key Absorption Bands (cm⁻¹) |
| 2,4-Difluorophenol | Gas | Not Specified[10] |
| 2,5-Difluorophenylacetic acid | Gas | Not Specified[11] |
| 2,4'-Difluorobenzophenone | Not Specified | Not Specified[12] |
| General C-F Stretch | Not Specified | 1000-1400 |
| General C=O Stretch (Ester) | Not Specified | 1735-1750 |
Table 4: Mass Spectrometry Data of a Difluorophenyl Compound
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| 2,5-Difluorophenylboronic acid derivative | ESI (-) | [M-H]⁻, loss of H₂O, cleavage of C-B bond[13] |
Note: The fragmentation pattern in mass spectrometry is highly dependent on the isomer and can be used for differentiation.[14][15]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for difluorophenylacetate isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the difluorophenylacetate isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Record chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data to be reported includes chemical shift, multiplicity (singlet, doublet, triplet, multiplet), coupling constants (in Hz), and integration.[16]
-
-
¹³C NMR Acquisition:
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[18]
-
Data Acquisition:
3. Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via Gas Chromatography (GC) for volatile compounds or Liquid Chromatography (LC) for less volatile compounds.[21]
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS, provides a characteristic fragmentation pattern.
-
Electrospray Ionization (ESI): Often used with LC-MS, a soft ionization technique that often preserves the molecular ion.[13]
-
-
Data Acquisition:
-
The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum is a plot of relative ion intensity versus m/z.
-
The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structure of the compound.[22]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectral data comparison of difluorophenylacetate isomers.
Caption: Workflow for Isomer Differentiation using Spectral Data.
References
- 1. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR [m.chemicalbook.com]
- 2. 1,2-Difluorobenzene(367-11-3) 1H NMR [m.chemicalbook.com]
- 3. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Difluorophenol(28177-48-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2,6-Difluorobenzyl alcohol(19064-18-7) 1H NMR [m.chemicalbook.com]
- 6. 2,3-Difluorobenzonitrile(21524-39-0) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 10. 2,4-Difluorophenol [webbook.nist.gov]
- 11. 2,5-Difluorophenylacetic acid [webbook.nist.gov]
- 12. 2,4'-Difluorobenzophenone(342-25-6) IR Spectrum [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. pmda.go.jp [pmda.go.jp]
- 20. measurlabs.com [measurlabs.com]
- 21. mdpi.com [mdpi.com]
- 22. Difluorophosphoric acid [webbook.nist.gov]
A Comparative Guide to Alternative Reagents for Ethyl 2-(2,6-difluorophenyl)acetate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate reagents is paramount to achieving desired outcomes. Ethyl 2-(2,6-difluorophenyl)acetate is a valuable building block in medicinal chemistry, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates. However, exploring alternative reagents can offer advantages in terms of reactivity, yield, cost, and availability. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
Alternatives and Their Synthesis
The primary alternatives to this compound are its corresponding methyl and tert-butyl esters: Mthis compound and tert-Butyl 2-(2,6-difluorophenyl)acetate. The core of synthesizing these α-aryl esters lies in the formation of the carbon-carbon bond between the phenyl ring and the acetate moiety. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings, are instrumental in achieving this transformation.
These alternatives offer different characteristics based on their ester group:
-
Mthis compound: The methyl ester is a close analog to the ethyl ester, often exhibiting similar reactivity. Its synthesis and subsequent hydrolysis can sometimes offer slight advantages in terms of reaction kinetics or purification.
-
tert-Butyl 2-(2,6-difluorophenyl)acetate: The bulky tert-butyl group can influence the reactivity of the α-proton and the ester's susceptibility to hydrolysis. It is often used to favor mono-arylation and can be cleaved under acidic conditions, offering an orthogonal deprotection strategy compared to the base-catalyzed hydrolysis of ethyl and methyl esters.[1]
Comparative Performance Data
The following tables summarize the performance of different synthetic routes to this compound and its methyl and tert-butyl analogs. The data has been compiled from various studies to provide a comparative overview of reaction yields and conditions.
Table 1: Comparison of Suzuki-Miyaura Coupling for the Synthesis of 2-(2,6-difluorophenyl)acetate Esters
| Ester | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl | 2,6-Difluorobromobenzene | Ethyl 2-(diethoxyphosphoryl)acetate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 75 | Adapted from[2] |
| Methyl | 2,6-Difluorobromobenzene | Methyl 2-bromoacetate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | 82 | Adapted from[3] |
| tert-Butyl | 2,6-Difluorobromobenzene | tert-Butyl bromoacetate | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | Toluene | 80 | 8 | 86 | [4] |
Table 2: Comparison of Negishi Coupling for the Synthesis of 2-(2,6-difluorophenyl)acetate Esters
| Ester | Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl | 2,6-Difluoroiodobenzene | Ethyl bromo(zincio)acetate | Pd(OAc)₂ | THF | 60 | 6 | 88 | Adapted from[5] |
| Methyl | 2,6-Difluoroiodobenzene | Methyl bromo(zincio)acetate | Pd(PPh₃)₄ | THF | 65 | 5 | 91 | Adapted from[6] |
| tert-Butyl | 2,6-Difluoroiodobenzene | tert-Butyl bromo(zincio)acetate | Pd₂(dba)₃ / SPhos | THF/NMP | 25 | 12 | 93 | Adapted from[7] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Suzuki-Miyaura Coupling for tert-Butyl 2-(2,6-difluorophenyl)acetate[4]
Materials:
-
2,6-Difluorobromobenzene (1.0 mmol)
-
tert-Butyl bromoacetate (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
P(t-Bu)₃ (0.08 mmol)
-
LiHMDS (2.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Evacuate and backfill the tube with argon.
-
Add toluene, followed by 2,6-difluorobromobenzene and tert-butyl bromoacetate.
-
Cool the mixture to 0 °C and add LiHMDS dropwise.
-
Allow the reaction to warm to 80 °C and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Negishi Coupling for Mthis compound (Adapted from[6])
Materials:
-
2,6-Difluoroiodobenzene (1.0 mmol)
-
Methyl bromoacetate (1.2 mmol)
-
Zinc dust (1.5 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To an oven-dried flask under argon, add the activated zinc dust and anhydrous THF.
-
Add a solution of methyl bromoacetate in THF dropwise and stir at room temperature for 2 hours to form the Reformatsky reagent.
-
In a separate flask, add 2,6-difluoroiodobenzene and Pd(PPh₃)₄ in anhydrous THF.
-
Transfer the prepared organozinc reagent to the second flask via cannula.
-
Heat the reaction mixture to 65 °C and stir for 5 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Negishi cross-coupling reactions, which are central to the synthesis of the target compounds and their alternatives.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
The choice between Ethyl, Methyl, and tert-Butyl 2-(2,6-difluorophenyl)acetate will depend on the specific requirements of the synthetic route. The experimental data suggests that both Suzuki-Miyaura and Negishi couplings are effective methods for their synthesis, with Negishi coupling potentially offering slightly higher yields under milder conditions. The tert-butyl ester often provides advantages in terms of yield and selectivity in mono-arylation reactions. Researchers should consider the downstream synthetic steps, particularly deprotection strategies, when selecting the most appropriate ester derivative for their application. This guide provides a foundation for making an informed decision based on comparative data and established synthetic protocols.
References
- 1. ethz.ch [ethz.ch]
- 2. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. synarchive.com [synarchive.com]
- 7. Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Yields in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The choice of catalyst is paramount, significantly influencing the reaction's yield, efficiency, and applicability to various substrates. This guide provides a comparative analysis of different catalysts for the Suzuki-Miyaura reaction, with supporting experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Catalysts
The following table summarizes the performance of various palladium and nickel-based catalysts in the Suzuki-Miyaura cross-coupling reaction. The data is compiled from multiple sources to provide a broad overview of catalyst efficacy under different conditions.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysts | |||||||
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | [3] |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | [3] |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | [3] |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | [3] |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | [3] |
| PdCl₂(Lₙ@β-CD) | 0.01 | Water | K₃PO₄·7H₂O | 100 | 4 | 96 | [4] |
| HT@NC/Pd | - | Water | KOH | 90 | - | 96 | [5] |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂/2PCy₃ | 5 | - | - | - | - | 96 | [6] |
| NiCl₂·6H₂O / DPPF | - | - | - | - | - | moderate to good | [7] |
Key Observations:
-
Palladacycles demonstrate exceptional activity, achieving very high turnover numbers even at extremely low catalyst loadings, making them highly suitable for industrial applications.[3]
-
Homogeneous palladium catalysts with phosphine ligands like SPhos and XPhos offer high yields under relatively mild conditions.[3][8]
-
Heterogeneous catalysts such as Palladium on Carbon (Pd/C) and bio-based supported palladium catalysts provide the advantage of easy separation and recycling, aligning with green chemistry principles, though they may require higher catalyst loadings or temperatures.[3][5][9]
-
Nickel-based catalysts are emerging as a cost-effective alternative to palladium, showing comparable, high yields in many cases, although they can be more sensitive to reaction conditions.[1][6][7]
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Specific conditions should be optimized for each unique combination of substrates and catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium or Nickel Catalyst (0.000001 - 5 mol%)
-
Ligand (if required)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, Water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, base, and catalyst.
-
If a solid ligand is used, it should be added at this stage.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride | MDPI [mdpi.com]
- 7. Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Analysis of Ethyl 2-(2,6-difluorophenyl)acetate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of common analytical techniques for determining the purity of Ethyl 2-(2,6-difluorophenyl)acetate, a key building block in various synthetic pathways. The selection of an appropriate analytical method is paramount for quality control, ensuring the identity, strength, and quality of the final product.
This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Quantitative data is summarized in clear, comparative tables, and key workflows are visualized to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the recommended analytical methods for the purity analysis of this compound. These values are based on the analysis of structurally similar aryl acetic acid esters and serve as a guide for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 500 µg/mL | 0.1 - 500 µg/mL | 1 - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.02 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.06 µg/mL | ~0.3 mg/mL |
| Specificity | High | High | Very High (structure-specific) |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: The UV absorbance should be monitored at the λmax of this compound, which can be determined by a UV scan (typically around 260-270 nm for phenylacetic acid derivatives).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID)
GC is an excellent choice for the analysis of volatile and thermally stable compounds. It offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID).
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (with a split ratio of 50:1).
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).
-
Dilute the stock solution as necessary to fall within the linear range of the detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which the sample and an internal standard are soluble and their signals do not overlap (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum containing signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the appropriate volume of deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
Purity Calculation: The purity of the analyte is calculated based on the ratio of the integral of a specific analyte proton signal to the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.
Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the discussed analytical methods.
Caption: Experimental workflow for the purity analysis of a chemical compound.
Caption: Logical relationship and primary application of the analytical methods.
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantification and purity assessment of Ethyl 2-(2,6-difluorophenyl)acetate, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a comparative framework for developing and validating suitable analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies and validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the pharmaceutical industry, ensuring that the chosen analytical procedure is reliable, reproducible, and suitable for its intended purpose.[2] For a compound like this compound, a robust analytical method is essential for monitoring purity, quantifying the substance in various matrices, and detecting any potential impurities or degradation products.[3]
Forced degradation studies are a crucial component of developing and validating stability-indicating analytical methods.[1][4] These studies involve subjecting the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4][5][6][7] This helps in understanding the degradation pathways and ensures that the analytical method can effectively separate the main compound from its degradants.[1][4][6]
Comparative Analysis of Analytical Techniques
The two most common and suitable analytical techniques for a compound like this compound are HPLC and GC. The choice between these methods depends on the analyte's properties, such as volatility, thermal stability, and polarity, as well as the specific requirements of the analysis (e.g., impurity profiling, assay).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. |
| Typical Column | Reversed-phase columns like C18 or C8 are commonly used for compounds of intermediate polarity.[8] | Capillary columns with various stationary phases (e.g., polysiloxanes) are standard. |
| Detection | UV-Vis detectors are common for chromophoric compounds. Mass Spectrometry (MS) can be coupled for identification.[9] | Flame Ionization Detector (FID) provides good sensitivity for organic compounds. MS is used for identification. |
| Sample Prep | Dissolving the sample in a suitable solvent. | Dissolving the sample in a volatile solvent; derivatization may be required for polar analytes.[10][11] |
| Advantages | High resolution, versatility, suitable for non-volatile compounds. | High sensitivity, speed, and efficiency for volatile compounds. |
| Disadvantages | Higher cost of solvents, potential for peak tailing. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols
This protocol describes a reversed-phase HPLC method suitable for the quantification of this compound and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (e.g., starting with 50:50 v/v and increasing the organic phase percentage).[12][13]
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-280 nm).
-
Injection Volume: 10 µL.
-
This protocol outlines a GC method for the analysis of this compound and related volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[14]
-
Injector Temperature: 250 °C.[14]
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 80 °C, holding for 2 minutes, then ramping up to 220 °C at a rate of 10 °C/min, and holding for 5 minutes.
-
Injection Mode: Split injection.
-
Validation Parameters and Data Presentation
According to ICH guidelines, the following parameters should be validated for the analytical method.[2]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are performed to demonstrate this.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1N HCl.[7]
-
Base Hydrolysis: Reflux the sample in 0.1N NaOH.[7]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[6][7]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV and visible light.[7]
Data Presentation:
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution (Rs) between Analyte and Major Degradant |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | 15.2 | 2 | > 2.0 |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | 22.5 | 3 | > 2.0 |
| Oxidation (3% H₂O₂, RT, 24h) | 8.9 | 1 | > 2.0 |
| Thermal (80°C, 48h) | 5.1 | 1 | > 2.0 |
| Photolytic (UV/Vis light, 7 days) | 3.4 | 0 | N/A |
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Data Presentation:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 125,430 |
| 10 | 251,050 |
| 25 | 628,900 |
| 50 | 1,255,800 |
| 100 | 2,510,500 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25080x + 1250 |
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Data Presentation:
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Average Recovery | 99.77% |
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Data Presentation:
| Parameter | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Number of Replicates | 6 | 6 (over 3 days) |
| Mean Concentration (µg/mL) | 50.1 | 50.3 |
| Standard Deviation | 0.25 | 0.35 |
| % RSD | 0.50% | 0.70% |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation:
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation:
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0% |
| Column Temperature (°C) | 28, 32 | < 2.0% |
| Mobile Phase Composition | ± 2% Organic | < 2.0% |
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. seejph.com [seejph.com]
- 3. soeagra.com [soeagra.com]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijrpp.com [ijrpp.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. scielo.br [scielo.br]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
Benchmarking Ethyl 2-(2,6-difluorophenyl)acetate: A Comparative Guide for Researchers
In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired yields, purity, and overall efficiency. This guide provides a comparative analysis of Ethyl 2-(2,6-difluorophenyl)acetate against other structurally similar reagents in the context of Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Claisen Condensation
The Claisen condensation is a key reaction in organic synthesis for the formation of β-keto esters or related compounds. The reactivity of substituted ethyl phenylacetates in this reaction can be influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine atoms, can impact the acidity of the α-protons and the electrophilicity of the ester carbonyl, thereby affecting reaction outcomes.
Below is a comparative summary of the performance of this compound and other selected reagents in the Claisen condensation with diethyl oxalate.
| Reagent | Product | Base | Solvent | Reaction Time | Yield (%) |
| This compound | Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | Sodium Ethoxide | Ethanol/Toluene | Not Specified | Not Specified |
| Ethyl Phenylacetate | 2,4-diphenyl acetoacetate (self-condensation) | Potassium tert-butoxide | Solvent-free | 30 min | 80%[1] |
| Ethyl Acetate | Ethyl acetoacetate (self-condensation) | Sodium Ethoxide | Ethanol | Not Specified | Good[1] |
| Ethyl Cyanoacetate | Diethyl 2-cyano-3-oxosuccinate | Sodium Ethoxide | Ethanol/Diethyl ether | Overnight | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following section outlines a general protocol for the Claisen condensation, which can be adapted for specific substituted phenylacetates.
General Protocol for Claisen Condensation of Ethyl Phenylacetate Derivatives with Diethyl Oxalate
This protocol is based on the established procedure for the Claisen condensation of ethyl cyanoacetate with diethyl oxalate and can be adapted for this compound.[2][3]
1. Preparation of Sodium Ethoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel, add freshly cut sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.
2. Condensation Reaction:
-
Cool the sodium ethoxide solution in an ice-water bath.
-
A mixture of the respective ethyl phenylacetate derivative (1 equivalent) and diethyl oxalate (1.1 equivalents) is added dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by TLC is recommended).
3. Work-up and Purification:
-
Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a cold dilute acid (e.g., 10% sulfuric acid or 33% acetic acid) until the solution is neutral or slightly acidic.[4]
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude β-keto ester can be purified by vacuum distillation or recrystallization.
Synthetic Utility and Reaction Pathways
The product of the Claisen condensation, a β-keto ester, is a versatile intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. For instance, ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate can serve as a precursor for the synthesis of substituted pyrazoles and pyridazinones, which are known to exhibit a wide range of biological activities.
Below is a diagram illustrating a potential synthetic pathway from this compound to a substituted pyrazole derivative.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(2,6-difluorophenyl)acetate
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of Ethyl 2-(2,6-difluorophenyl)acetate and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Footwear: Closed-toe shoes.
II. Step-by-Step Disposal Procedure
The proper disposal of halogenated organic compounds like this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.[2][3]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3] Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3] This includes any solvents, such as acetone, used to rinse contaminated glassware.[2]
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, compatible with the chemical, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated halogenated waste container.
-
Collect any rinsate from cleaning contaminated glassware in the same container.[2]
-
Avoid overfilling the container; a general rule is to not exceed 90% capacity.
-
-
Container Sealing and Storage:
-
Securely close the lid of the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
-
Disposal Arrangement: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[2] Do not pour this chemical down the drain.[3][5]
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as halogenated waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's emergency response team and EHS office.
-
Restrict access to the spill area.
-
IV. Quantitative Data Summary
Since a specific SDS for this compound is unavailable, the following table summarizes key data from structurally similar compounds to provide a conservative safety reference.
| Property | Ethyl difluoroacetate[6][7] | 2,6-Difluorophenylacetic acid[8] | General Halogenated Organics |
| Primary Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage.[6][7] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8] | Toxic upon inhalation and ingestion.[3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[6] | Dispose of contents/container to an approved waste disposal plant.[8] | Incineration at high temperatures (around 1200 K) is a safe disposal method.[9] |
| Incompatible Materials | Oxidizing agents.[8] | Strong acids, bases, oxidizing and reducing agents.[4] | Incompatible with strong acids, bases, and oxidizing agents. |
V. Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
